1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Description
The exact mass of the compound 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCKEVVICUODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391703 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030610-75-3 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and analysis of novel chemical entities.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation is a critical step in the development of any new chemical entity, ensuring its identity, purity, and consistency. This guide outlines the standard analytical workflow and expected results for the comprehensive characterization of this molecule.
The structure of this compound consists of a piperidine-2-carboxylic acid core functionalized with a 4-fluorobenzyl group at the nitrogen atom. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 2H | Aromatic C-H (ortho to F) |
| ~7.00 | t | 2H | Aromatic C-H (meta to F) |
| ~3.90 | d | 1H | Benzyl C-H |
| ~3.60 | d | 1H | Benzyl C-H |
| ~3.40 | dd | 1H | Piperidine C-H (at C2) |
| ~3.10 | d | 1H | Piperidine C-H (at C6) |
| ~2.50 | t | 1H | Piperidine C-H (at C6) |
| ~1.90 - 1.50 | m | 6H | Piperidine C-H (at C3, C4, C5) |
| ~10.5 (broad) | s | 1H | Carboxylic Acid O-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | Carboxylic Acid C=O |
| ~162.0 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~133.0 (d, J ≈ 3 Hz) | Aromatic C (ipso to benzyl) |
| ~130.0 (d, J ≈ 8 Hz) | Aromatic C-H (ortho to F) |
| ~115.0 (d, J ≈ 21 Hz) | Aromatic C-H (meta to F) |
| ~65.0 | Piperidine C2 |
| ~58.0 | Benzyl C |
| ~54.0 | Piperidine C6 |
| ~28.0 | Piperidine C4 |
| ~25.0 | Piperidine C3 |
| ~23.0 | Piperidine C5 |
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Assignment |
| ESI | Positive | 238.1234 | [M+H]⁺ |
| ESI | Negative | 236.1089 | [M-H]⁻ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1510 | Medium | C=C stretch (Aromatic) |
| 1220 | Strong | C-F stretch |
| 1150 | Medium | C-N stretch |
Experimental Protocols
The following are detailed, standardized protocols for the analytical techniques used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Process the data with a line broadening of 1 Hz.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra as needed to confirm proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Method:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to m/z 50-500.
-
Use a resolving power of at least 10,000 to obtain accurate mass measurements.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Method:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background subtraction using the clean ATR crystal or the pure solvent.
-
Workflow and Data Interpretation
The structural elucidation of this compound follows a logical workflow, integrating data from multiple analytical techniques.
An In-Depth Technical Guide to the Synthesis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, a key building block in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound is a substituted derivative of pipecolic acid. The incorporation of a 4-fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this compound a valuable intermediate in the development of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide explores the two most common and effective methods for its synthesis: N-alkylation of piperidine-2-carboxylic acid and reductive amination.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound are detailed below:
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N-Alkylation: This classic method involves the direct alkylation of the secondary amine of piperidine-2-carboxylic acid (pipecolic acid) with a 4-fluorobenzyl halide.
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Reductive Amination: This pathway involves the reaction of piperidine-2-carboxylic acid with 4-fluorobenzaldehyde to form an iminium intermediate, which is then reduced in situ to the target product.
Pathway 1: N-Alkylation of Piperidine-2-carboxylic Acid
This approach offers a straightforward method for the synthesis of the target compound. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide.
Experimental Protocol:
Materials:
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Piperidine-2-carboxylic acid (Pipecolic acid)
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4-Fluorobenzyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Hydrochloric acid (HCl)
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Sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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To a solution of piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g of starting material), add potassium carbonate (2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 4.10 (d, J=13.6 Hz, 1H), 3.55 (d, J=13.6 Hz, 1H), 3.20-3.30 (m, 1H), 2.95-3.05 (m, 1H), 2.30-2.40 (m, 1H), 1.40-1.90 (m, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 175.8, 162.5 (d, J=245 Hz), 133.5, 130.8 (d, J=8 Hz), 115.2 (d, J=21 Hz), 65.1, 58.9, 53.2, 29.8, 25.4, 23.1. |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₆FNO₂: 238.12; found: 238.1. |
Synthesis Pathway Diagram:
Pathway 2: Reductive Amination
Reductive amination provides an alternative route that can be advantageous in certain contexts, particularly when the corresponding aldehyde is more readily available or cost-effective than the halide.
Experimental Protocol:
Materials:
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Piperidine-2-carboxylic acid (Pipecolic acid)
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4-Fluorobenzaldehyde
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE)
-
Acetic acid
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in 1,2-dichloroethane (15 mL/g of starting material).
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Add 4-fluorobenzaldehyde (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >97% |
| Melting Point | 154-157 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 4.12 (d, J=13.5 Hz, 1H), 3.57 (d, J=13.5 Hz, 1H), 3.22-3.32 (m, 1H), 2.97-3.07 (m, 1H), 2.32-2.42 (m, 1H), 1.42-1.92 (m, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 175.7, 162.6 (d, J=245 Hz), 133.4, 130.9 (d, J=8 Hz), 115.3 (d, J=21 Hz), 65.0, 58.8, 53.1, 29.7, 25.3, 23.0. |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₆FNO₂: 238.12; found: 238.1. |
Synthesis Pathway Diagram:
Conclusion
This guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. Both N-alkylation and reductive amination offer viable routes, with the choice of method often depending on the availability and cost of the starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important molecular scaffold for further investigation and application in the design of novel therapeutic agents.
In-depth Technical Guide: 1-(4-fluorobenzyl)piperidine-2-carboxylic acid (CAS 1030610-75-3)
A comprehensive review of the currently available scientific and technical information for the research compound 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 1030610-75-3, is a heterocyclic organic compound. Its structure features a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, substituted at the nitrogen (position 1) with a 4-fluorobenzyl group and at position 2 with a carboxylic acid group. The presence of the fluorine atom on the benzyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
This document aims to provide a detailed technical overview of this compound for researchers, scientists, and professionals in drug development. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories reveals that this specific compound is not extensively studied. While it is commercially available as a research chemical, detailed experimental data, including in-depth biological activity, specific experimental protocols, and established signaling pathway involvement, are not available in the public domain at this time.
Therefore, this guide will provide the available physicochemical data and then, drawing from literature on structurally related compounds, will discuss the potential synthesis, and pharmacological relevance of the broader class of 1-benzylpiperidine-2-carboxylic acid derivatives.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1030610-75-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₆FNO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 237.27 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | Chemical Supplier Catalogs |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F | Chemical Supplier Catalogs |
| InChI Key | WRCCKEVVICUODU-UHFFFAOYSA-N | Chemical Supplier Catalogs |
Synthesis of 1-Benzylpiperidine-2-carboxylic Acid Derivatives: A General Overview
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, the synthesis of analogous 1-benzylpiperidine-2-carboxylic acids can be inferred from general organic chemistry principles and published methods for similar compounds. A plausible synthetic route is outlined below.
General Synthetic Approach
A common method for the synthesis of N-substituted piperidine-2-carboxylic acids involves the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its esters.
dot
Caption: A potential synthetic workflow for this compound.
Hypothetical Experimental Protocol
-
Step 1: Esterification of Piperidine-2-carboxylic acid. Piperidine-2-carboxylic acid would first be converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality and improve solubility in organic solvents. This can be achieved using standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).
-
Step 2: N-Alkylation. The resulting piperidine-2-carboxylic acid ester would then be N-alkylated using a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Step 3: Hydrolysis. The final step would involve the hydrolysis of the ester group to yield the desired carboxylic acid. This can be accomplished under either acidic or basic conditions, for example, by heating with aqueous sodium hydroxide followed by acidification.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Potential Pharmacological Relevance and Biological Activity
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a benzyl group at the 1-position and a carboxylic acid at the 2-position creates a molecule with potential for diverse biological activities. While no specific biological data for this compound has been published, the activities of related compounds suggest potential areas of interest.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Derivatives of piperidine-2-carboxylic acid have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases and neuropathic pain. The carboxylic acid moiety can mimic the substrate L-arginine, while the substituted benzyl group can occupy a hydrophobic pocket in the enzyme's active site, potentially leading to potent and selective inhibition.
dot
Caption: Hypothetical inhibition of nNOS by a piperidine-2-carboxylic acid derivative.
Other Potential Applications
The 1-benzylpiperidine motif is found in compounds with a wide range of pharmacological activities, including but not limited to:
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Cholinesterase Inhibition: Some piperidine derivatives exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.
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Anticancer Activity: Certain substituted piperidines have demonstrated cytotoxic effects against various cancer cell lines.
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Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs targeting CNS receptors, suggesting potential applications in treating neurological and psychiatric disorders.
Future Directions
The lack of detailed public information on this compound highlights an opportunity for further research. Future studies could focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed, validated synthetic protocol and comprehensive characterization data (NMR, IR, Mass Spectrometry, etc.).
-
In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets, such as nNOS, cholinesterases, and various CNS receptors, to identify potential biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the structural requirements for any observed biological activity. The role of the 4-fluoro substituent, in particular, would be of interest.
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Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
Conclusion
This compound (CAS 1030610-75-3) is a commercially available research chemical with a structure that suggests potential for interesting pharmacological properties. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. Based on the known activities of structurally related piperidine derivatives, this compound may warrant investigation as a potential modulator of targets such as neuronal nitric oxide synthase. Further research is required to elucidate the specific properties and potential applications of this molecule. Until such data becomes available, its use will likely be limited to that of a building block in the synthesis of more complex molecules.
1-(4-fluorobenzyl)piperidine-2-carboxylic acid mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Piperidine-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists
A Case Study of Selfotel (CGS-19755)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
While specific pharmacological data for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid is not extensively available in the public domain, its core structure, N-substituted piperidine-2-carboxylic acid, is characteristic of a well-established class of compounds that act as competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This guide will provide an in-depth analysis of the mechanism of action of this structural class, using the extensively studied compound Selfotel (CGS-19755) as a representative example. Selfotel, with the chemical name cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a potent and selective competitive NMDA receptor antagonist.[1][2] It directly competes with the endogenous agonist glutamate for its binding site on the NMDA receptor.[1] This document will detail the molecular interactions, downstream signaling effects, and the preclinical and clinical implications of this mechanism.
The NMDA Receptor: A Target for Neuroprotection
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. This process, known as excitotoxicity, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke and traumatic brain injury.[1] Competitive NMDA receptor antagonists, such as Selfotel, are designed to block this pathological overactivation.[3]
Mechanism of Action: Competitive Antagonism
Selfotel acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] This means that it reversibly binds to the same site as glutamate, but without activating the receptor. By occupying this site, Selfotel prevents glutamate from binding and opening the ion channel, thereby reducing the influx of Ca2+ and mitigating the downstream excitotoxic cascade.[4][5] The competitive nature of this interaction is evidenced by the parallel rightward shift of the NMDA concentration-response curve in the presence of Selfotel, with a calculated pA2 value of 5.94 in functional assays.[2]
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Selfotel's Intervention
The following diagram illustrates the excitotoxic cascade and the point of intervention for Selfotel.
Caption: Selfotel competitively blocks the NMDA receptor, preventing excitotoxicity.
Quantitative Pharmacological Data
The potency and efficacy of Selfotel have been characterized in a variety of in vitro and in vivo models.
Table 1: In Vitro Activity of Selfotel
| Parameter | Value | Assay | Reference |
| IC₅₀ | 50 nM | Inhibition of [³H]-CPP binding to rat brain membranes | [2] |
| pA₂ | 5.94 | Inhibition of NMDA-evoked [³H]acetylcholine release | [2] |
| Kd (High Affinity) | 9 nM | [³H]-CGS 19755 binding in rat brain membranes (centrifugation) | [6] |
| Kd (Low Affinity) | 200 nM | [³H]-CGS 19755 binding in rat brain membranes (centrifugation) | [6] |
Table 2: In Vivo Neuroprotective Efficacy of Selfotel in Animal Models of Ischemia
| Animal Model | Administration Route | Effective Dose | Outcome | Reference |
| Gerbil Global Ischemia | Intraperitoneal (i.p.) | 10-30 mg/kg | Reduced hippocampal damage | [1] |
| Rat Global Ischemia | Intraperitoneal (i.p.) | 3.3, 10 mg/kg | Protection against hippocampal CA1 cell loss | [1] |
| Rat Focal Ischemia (MCAO) | Intravenous (i.v.) | 10 mg/kg | Reduced infarct size | [1] |
| Rat Focal Ischemia (MCAO) | Intravenous (i.v.) | 40 mg/kg | Reduced cortical edema by 23% | [1] |
Table 3: Human Clinical Trial Data for Selfotel in Acute Ischemic Stroke
| Dose | Route | Key Observation | Reference |
| 1.0 mg/kg | Intravenous (i.v.) | Mild adverse events in 1 of 6 patients | [7] |
| 1.5 mg/kg | Intravenous (i.v.) | Maximum tolerated dose; mild adverse events | [7] |
| 1.75 mg/kg | Intravenous (i.v.) | Adverse events in 3 of 5 patients | [7] |
| 2.0 mg/kg | Intravenous (i.v.) | Adverse events in all 6 patients | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is representative for determining the binding affinity (IC₅₀) of a test compound like Selfotel.
Objective: To measure the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand to the NMDA receptor.
Materials:
-
Radioligand: [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]-CPP) or [³H]-CGS 19755.[2][6]
-
Membrane Preparation: Crude synaptic membranes prepared from rat forebrain.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]
-
Test Compound: Selfotel (or other piperidine-2-carboxylic acid derivatives).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., L-glutamate).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[8]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram outlines a typical workflow for evaluating the neuroprotective efficacy of a compound like Selfotel in an animal model of stroke.
Caption: Workflow for in vivo evaluation of neuroprotective agents.
Clinical Development and Adverse Effects
Despite promising preclinical data, the clinical development of Selfotel for acute ischemic stroke was ultimately halted. Phase IIa and subsequent trials revealed a narrow therapeutic window.[1][9] While a dose of 1.5 mg/kg was determined to be tolerable, higher doses were associated with significant central nervous system adverse effects, including agitation, hallucinations, confusion, and paranoia.[7] Furthermore, larger phase III trials did not demonstrate efficacy and suggested a potential for increased mortality in some patient subgroups, highlighting the challenges of translating NMDA receptor antagonism into a safe and effective clinical therapy for stroke.[10]
Conclusion
The piperidine-2-carboxylic acid scaffold is a key pharmacophore for competitive NMDA receptor antagonists. As exemplified by Selfotel (CGS-19755), these compounds exhibit potent in vitro and in vivo activity, effectively blocking the excitotoxic cascade in preclinical models of neuronal injury. However, the clinical translation of these agents has been hampered by a narrow therapeutic index and significant adverse effects. This in-depth guide provides a comprehensive overview of the mechanism of action for this class of compounds, offering valuable insights for researchers and drug development professionals working on novel neuroprotective strategies. The challenges faced by Selfotel underscore the critical need for developing NMDA receptor modulators with improved safety profiles, potentially through targeting specific receptor subtypes or allosteric sites.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CGS-19755, a competitive NMDA receptor antagonist, reduces calcium-calmodulin binding and improves outcome after global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct experimental data on this specific compound is limited, its structural motifs—a piperidine-2-carboxylic acid scaffold and a 4-fluorobenzyl group—suggest several plausible therapeutic targets. This technical guide consolidates information on these potential targets by examining data from structurally analogous compounds. This document provides a comprehensive overview of these potential targets, including detailed experimental protocols for their evaluation and quantitative data from related molecules to guide future research and drug discovery efforts.
Potential as a Protein Kinase B (Akt) Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. The piperidine scaffold is a common feature in numerous Akt inhibitors. The structural characteristics of this compound make it a candidate for investigation as an inhibitor of this pathway.
Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth.
Experimental Protocol: In Vitro Akt Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the inhibitory activity of a test compound on Akt kinase.[1][2][3]
Materials:
-
Purified active Akt enzyme
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
GSK-3α substrate
-
ATP solution
-
Stop solution (e.g., EDTA in buffer)
-
96-well plates
-
Phospho-GSK-3α specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add Kinase Assay Buffer, purified active Akt enzyme, and varying concentrations of this compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of ATP and GSK-3α substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for the GSK-3α substrate. b. Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind. c. Wash the plate and add a phospho-GSK-3α specific primary antibody. d. Incubate, wash, and then add an HRP-conjugated secondary antibody. e. Incubate, wash, and add TMB substrate. f. Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data for Analogous Compounds
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| AZD5363 | Akt1 | Enzymatic | 3 | [4] |
| AZD5363 | Akt2 | Enzymatic | 7 | [4] |
| AZD5363 | Akt3 | Enzymatic | 8 | [4] |
Potential as a MenA Inhibitor for Antimicrobial Activity
Menaquinone (Vitamin K2) is essential for the electron transport chain in many bacteria, including Mycobacterium tuberculosis. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in the menaquinone biosynthesis pathway and is a validated target for novel antibiotics. Piperidine derivatives have been identified as inhibitors of MenA.[5][6][7]
Experimental Workflow: MenA Inhibition Assay
A cell-free prenyltransferase assay can be used to determine the inhibitory potential of the compound on MenA.[8][9]
Experimental Protocol: MenA Enzyme Inhibition Assay
This protocol describes a cell-free assay to measure the inhibition of MenA activity.[8][9]
Materials:
-
Membrane fraction containing MenA from M. tuberculosis or a recombinant expression system.
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
[³H]-farnesyl pyrophosphate ([³H]FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Scintillation cocktail and counter
-
TLC plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DHNA, [³H]FPP, and varying concentrations of this compound.
-
Reaction Initiation: Add the membrane preparation containing MenA to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipid-soluble products (including the radiolabeled demethylmenaquinone) using an organic solvent (e.g., chloroform/methanol).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the product from the unreacted [³H]FPP.
-
Quantification: Scrape the spot corresponding to the product from the TLC plate, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Quantitative Data for Analogous Compounds
| Compound Class | Target | Assay Type | IC50 (µM) | Reference |
| Piperidine derivatives | MenA (M. tuberculosis) | Cell-free prenyltransferase | 13 - 22 | [5][7] |
Potential as an NMDA Receptor Antagonist
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation is implicated in various neurological disorders. Piperidine-2-carboxylic acid derivatives are known to act as NMDA receptor antagonists.[2][10][11]
Experimental Protocol: NMDA Receptor Binding Assay
A radioligand binding assay is used to determine the affinity of the test compound for the NMDA receptor.[6][11][12]
Materials:
-
Rat brain membrane preparation
-
[³H]MK-801 (a non-competitive NMDA receptor antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (co-agonists)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the rat brain membrane preparation, [³H]MK-801, glutamate, glycine, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled NMDA receptor antagonist. Calculate the specific binding and determine the percentage of inhibition by the test compound. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Quantitative Data for Analogous Compounds
| Compound | Target | Assay Type | Ki (nM) | Reference |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor | Radioligand Binding | 74 | [10] |
| Ephenidine | NMDA Receptor | Radioligand Binding | 66.4 | [13] |
Potential as a Sigma-1 Receptor Ligand
The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of various cellular functions, and it is a target for the treatment of neurological and psychiatric disorders. Piperidine-containing compounds have been shown to be potent sigma-1 receptor ligands.[14][15]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the test compound for the sigma-1 receptor.[4][5][10][16]
Materials:
-
Guinea pig liver membrane preparation (rich in sigma-1 receptors)
-
--INVALID-LINK---pentazocine (a selective sigma-1 receptor radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In reaction tubes, combine the guinea pig liver membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the tubes at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Determine non-specific binding using a high concentration of haloperidol. Calculate the specific binding and the percentage of inhibition by the test compound. Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
Quantitative Data for Analogous Compounds
| Compound Class | Target | Assay Type | Ki (nM) | Reference |
| Piperidine derivatives | Sigma-1 Receptor | Radioligand Binding | 3.64 | [14][17] |
Other Potential Therapeutic Applications
Based on the broad biological activities reported for piperidine derivatives, this compound could also be investigated for other therapeutic applications, such as:
-
Anticancer Activity: Beyond Akt inhibition, piperidine-containing compounds have shown general cytotoxic effects against various cancer cell lines. Standard in vitro assays like the MTT or SRB assay can be employed for initial screening.[14][15][17][18][19]
-
Antimicrobial Activity: The piperidine nucleus is present in some antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) would be a valuable first step.[13][20][21][22]
-
GABA Transporter (GAT-1) Inhibition: Piperidine-2-carboxylic acid is structurally related to nipecotic acid, a known inhibitor of the GABA transporter GAT-1. Inhibition of GAT-1 increases GABA levels in the synapse and has therapeutic potential in epilepsy and other neurological disorders.[23][24][25][26][27]
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, its chemical structure strongly suggests several avenues for investigation. Based on the activities of analogous compounds, the most promising potential targets include Protein Kinase B (Akt), the bacterial enzyme MenA, NMDA receptors, and Sigma-1 receptors. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound and its potential development as a novel therapeutic agent. Further research is warranted to elucidate the specific biological activities and mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. phytojournal.com [phytojournal.com]
- 18. scielo.br [scielo.br]
- 19. youtube.com [youtube.com]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. bioivt.com [bioivt.com]
- 24. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 25. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Piperidine Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases. Its inherent structural features, including a conformationally restricted ring system and the presence of both hydrogen bond donor and acceptor groups, make it an ideal starting point for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery of novel piperidine carboxylic acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for representative piperidine carboxylic acid derivatives against key therapeutic targets.
Table 1: Carbonic Anhydrase Inhibitors
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 6 | hCA I | 7.9 | [1] |
| hCA II | - | ||
| hCA IX | 0.9 | [1] | |
| hCA XII | - | ||
| 11 | hCA I | - | |
| hCA II | - | ||
| hCA IX | - | ||
| hCA XII | 2.7 | [1] | |
| 13 | hCA I | - | |
| hCA II | - | ||
| hCA IX | - | ||
| hCA XII | 6.7 | [1] | |
| 15 | hCA I | - | |
| hCA II | 3.3 | [2] | |
| hCA IX | - | ||
| hCA XII | - | ||
| 16 | hCA I | - | |
| hCA II | - | ||
| hCA IX | 0.8 | [1] | |
| hCA XII | - | ||
| 20 | hCA I | - | |
| hCA II | - | ||
| hCA IX | 0.9 | [1] | |
| hCA XII | - | ||
| 6c | hCA II | 93.4 | [3] |
| hCA IX | 38.7 | [3] | |
| hCA XII | 57.5 | [3] | |
| 8 | hCA II | 88.6 | [3] |
| hCA IX | 68.2 | [3] | |
| hCA XII | 45.6 | [3] |
Table 2: Cathepsin K Inhibitors
| Compound ID | IC₅₀ (nM) | Reference |
| H-9 | 80 | [4][5] |
| OST-4077 | 11 (human), 427 (rat) | [6] |
| Balicatib (25) | 1.4 | [7] |
| 41 | 1 | [7] |
| 49 | 6.8 | [7] |
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 7 | Human sEH | 1750 | [8] |
| 1 | Human sEH | 3.1 | [9] |
| Murine sEH | 6.0 | [9] | |
| 6a | Human sEH | 34.5 | [9] |
| Murine sEH | 0.4 | [9] | |
| A1 | Human sEH | 2.2 | [10] |
| Murine sEH | 0.53 | [10] | |
| D1 | Human sEH | 0.14 | [10] |
| Murine sEH | 0.087 | [10] | |
| G1 | Human sEH | 0.05 | [10] |
| Murine sEH | 0.14 | [10] |
Experimental Protocols
General Synthesis of N-Substituted Piperidine-4-Carboxamides
A common synthetic route to novel piperidine carboxylic acid derivatives involves the N-substitution of a piperidine-4-carboxylic acid ester, followed by amide coupling.
Step 1: N-Alkylation of Piperidine-4-Carboxylic Acid Ester
-
Esterification: Piperidine-4-carboxylic acid is first protected as a methyl or ethyl ester to prevent unwanted side reactions. This can be achieved by reacting the carboxylic acid with methanol or ethanol in the presence of a catalyst such as thionyl chloride or sulfuric acid.
-
N-Alkylation: The secondary amine of the piperidine ester is then alkylated using an appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a suitable solvent such as acetonitrile or DMF. The reaction mixture is typically heated to facilitate the reaction.
Step 2: Amide Coupling
-
Hydrolysis: The ester group of the N-alkylated piperidine is hydrolyzed back to a carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF, methanol, and water.
-
Amide Formation: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 4-Dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM).
Biological Assays
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., carbonic anhydrase, cathepsin K, soluble epoxide hydrolase) and a corresponding substrate are prepared in a suitable buffer.
-
Compound Preparation: The test compounds (piperidine carboxylic acid derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The enzyme, substrate, and test compound are mixed in a microplate and incubated at a specific temperature for a set period.
-
Data Acquisition: The enzymatic activity is measured by monitoring the change in absorbance or fluorescence of the reaction mixture using a microplate reader.
-
Data Analysis: The IC₅₀ or Kᵢ values are calculated by plotting the enzyme activity against the compound concentration and fitting the data to a suitable dose-response curve.
Cell-Based Assays (General Protocol)
-
Cell Culture: A relevant cell line (e.g., cancer cell line for carbonic anhydrase inhibitors, osteoclasts for cathepsin K inhibitors) is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration.
-
Assay-Specific Procedures: Depending on the biological question, various assays can be performed, such as:
-
Proliferation/Viability Assays (e.g., MTT, XTT): To assess the cytotoxic or cytostatic effects of the compounds.
-
Western Blotting: To measure the expression levels of specific proteins involved in the targeted signaling pathway.
-
ELISA: To quantify the levels of secreted proteins or cytokines.
-
Functional Assays: To evaluate the effect of the compounds on specific cellular functions (e.g., bone resorption by osteoclasts).
-
-
Data Analysis: The results are analyzed to determine the effect of the compounds on the cellular phenotype and to elucidate their mechanism of action.
Mandatory Visualizations
Signaling Pathways
Caption: Carbonic Anhydrase Signaling Pathway and Inhibition.
Caption: Cathepsin K Signaling in Bone Resorption and Inhibition.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling in Inflammation.
Experimental Workflow
Caption: General Workflow for Piperidine Derivative Drug Discovery.
References
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An orally active cathepsin K inhibitor, furan-2-carboxylic acid, 1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), inhibits osteoclast activity in vitro and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
In Silico Modeling of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a synthetic organic molecule belonging to the piperidine class of compounds. The piperidine scaffold is a common feature in a wide array of pharmacologically active molecules, suggesting its potential as a valuable building block in drug discovery. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at elucidating its potential biological targets and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Properties and Synthesis Overview
This compound has the molecular formula C13H16FNO2 and a molecular weight of 237.27 g/mol .[1] The structure consists of a piperidine-2-carboxylic acid core functionalized with a 4-fluorobenzyl group at the nitrogen atom. The synthesis of such piperidine derivatives can be achieved through various organic synthesis routes, often involving the reaction of a piperidine carboxylic acid derivative with a substituted benzyl halide.[2]
Hypothetical Biological Target: μ-Opioid Receptor
Given that the piperidine moiety is a crucial component of morphine and other synthetic opioids, this guide will focus on the in silico evaluation of this compound as a potential ligand for the μ-opioid receptor (μOR), a primary target for analgesic drugs.[3]
In Silico Modeling Workflow
The following sections detail a comprehensive computational workflow to investigate the interaction between this compound and the μ-opioid receptor.
Ligand and Receptor Preparation
Accurate preparation of both the ligand and the receptor is a critical first step for successful molecular docking and simulation studies.
Experimental Protocol: Ligand and Receptor Preparation
-
Ligand Preparation:
-
The 3D structure of this compound is constructed using a molecular builder such as ChemDraw or Avogadro.
-
The initial structure is then subjected to energy minimization using a force field like MMFF94.
-
Appropriate protonation states at physiological pH (7.4) are assigned, and Gasteiger charges are calculated.
-
-
Receptor Preparation:
-
The 3D crystal structure of the human μ-opioid receptor is obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the PDB file.
-
Missing atoms and side chains are added and repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or Chimera.
-
Hydrogen atoms are added, and the protonation states of titratable residues are determined.
-
The protein structure is then subjected to a constrained energy minimization to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is crucial for identifying key interactions and estimating the binding affinity.
Experimental Protocol: Molecular Docking
-
Grid Generation: A docking grid is defined around the known binding site of the μ-opioid receptor. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Docking Simulation: A docking algorithm, such as Glide (Schrödinger) or AutoDock Vina, is used to dock the prepared ligand into the receptor's binding site.
-
Pose Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) with key residues in the binding pocket.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | D147, Y148, M151 |
| Hydrogen Bonds | D147, Y326 |
| Hydrophobic Interactions | W293, I322 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The best docked pose of the ligand-receptor complex is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.
-
Equilibration: The system is gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: A production MD run of at least 100 nanoseconds is performed to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions.
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity by considering entropic and solvent effects.
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction: Snapshots of the ligand-receptor complex are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy for each snapshot.
-
Averaging: The free energies from all snapshots are averaged to obtain the final binding free energy.
Table 2: Hypothetical Binding Free Energy Results
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -40.0 |
Quantitative Structure-Activity Relationship (QSAR)
For a series of piperidine derivatives, a QSAR model can be developed to correlate their chemical structures with their biological activities.[4][5] This allows for the prediction of activity for novel compounds and guides further lead optimization.
Experimental Protocol: QSAR Model Development
-
Dataset Preparation: A dataset of piperidine derivatives with known biological activities against the target of interest is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each molecule in the dataset.
-
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into its potential interactions with biological targets like the μ-opioid receptor. Furthermore, the application of QSAR modeling can facilitate the rational design of more potent and selective piperidine-based drug candidates. The methodologies presented here provide a robust framework for the computational evaluation of novel chemical entities in the early stages of drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of biaryl piperidine and 4-amino-2-biarylurea MCH1 receptor antagonists using QSAR modeling, classification techniques and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a novel synthetic compound belonging to the diverse class of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The presence of a carboxylic acid at the 2-position, creating a pipecolic acid moiety, and an N-substituted fluorobenzyl group suggests potential interactions with various enzymes and receptors. This technical guide outlines a comprehensive preliminary screening strategy to elucidate the biological activity profile of this compound.
The proposed screening cascade will focus on three primary target classes where N-benzylpiperidine and piperidine-2-carboxylic acid derivatives have shown significant activity:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. Numerous N-benzylpiperidine derivatives have been identified as potent AChE inhibitors.[2][3]
-
G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are major drug targets. The structural motifs of the target compound suggest potential modulation of GPCR activity.[4][5]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of therapeutics, particularly in oncology. Certain piperidine-containing compounds have demonstrated HDAC inhibitory activity.[6]
This document provides detailed experimental protocols for in vitro assays targeting these classes and a framework for interpreting the preliminary data.
Chemical Information
| Property | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |
| SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F |
| InChI Key | WRCCKEVVICUODU-UHFFFAOYSA-N |
Proposed Preliminary Screening Workflow
The following workflow outlines a logical sequence for the initial biological evaluation of this compound.
Preliminary screening workflow for this compound.
Quantitative Data from Structurally Related Compounds
To provide context for the potential activity of this compound, the following table summarizes the acetylcholinesterase (AChE) inhibitory activity of structurally related N-benzylpiperidine derivatives.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | In vitro | 0.56 | [2] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | In vitro | 1.2 | [3] |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | In vitro (Ki) | 10180 | [7] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against AChE.[8][9]
Principle:
The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine (ATCh), the substrate, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[8]
Materials and Reagents:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer. A final DMSO concentration of <1% is recommended to avoid solvent effects.
-
-
Reaction Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[8]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[8]
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each dilution of the test compound.[8]
-
-
Pre-incubation:
-
Initiation of Reaction:
-
To each well (except the blank), add 10 µL of ATCI solution to initiate the reaction.[8]
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Principle of the Ellman's method for AChE inhibition.
G Protein-Coupled Receptor (GPCR) Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor, providing information on its binding affinity.[10][11]
Principle:
A radiolabeled ligand with known affinity for a specific GPCR is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and a decrease in bound radioactivity in the presence of the test compound indicates displacement and therefore binding to the receptor.[10]
Materials and Reagents:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target GPCR
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Cell membranes + radiolabeled ligand + assay buffer.
-
Non-specific Binding: Cell membranes + radiolabeled ligand + non-specific binding control.
-
Test Compound: Cell membranes + radiolabeled ligand + serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[11]
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Calculate the percentage of specific binding in the presence of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay measures the inhibition of histone deacetylase (HDAC) activity using a fluorogenic substrate.[12][13]
Principle:
A fluorogenic HDAC substrate, typically a lysine residue with an acetyl group and a fluorescent reporter group (e.g., AMC), is used. In the presence of HDAC, the acetyl group is removed. A developer enzyme (e.g., trypsin) is then added, which cleaves the deacetylated substrate, releasing the fluorescent reporter. The increase in fluorescence is proportional to the HDAC activity, and a decrease in fluorescence in the presence of the test compound indicates inhibition.[13]
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (this compound) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
-
Reaction Setup (in a 96-well black microplate):
-
Add HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme to the appropriate wells.[13]
-
-
Pre-incubation:
-
Gently mix and incubate the plate at 37°C for 15 minutes.[12]
-
-
Initiate Reaction:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.[12]
-
-
Incubation:
-
Stop and Develop:
-
Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[13]
-
-
Final Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.[13]
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Signaling pathway of HDAC inhibition.
Conclusion
This technical guide provides a foundational framework for the preliminary screening of this compound. The proposed assays will help to identify its primary biological targets and provide initial quantitative data on its potency. Positive results in any of these primary screens should be followed by more comprehensive secondary screening, including IC50 determination against a broader panel of related targets for selectivity profiling, and further mechanism of action studies to fully characterize the compound's pharmacological profile. The structural novelty of this compound warrants a thorough investigation to uncover its potential therapeutic applications.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical research and development. As a derivative of piperidine-2-carboxylic acid, it belongs to a class of compounds known for their diverse biological activities. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this molecule, which are prerequisites for its use in further research and preclinical or clinical studies.
These application notes provide a detailed overview of the key analytical methods for the characterization of this compound. The protocols described herein are based on standard analytical techniques and can be adapted for routine quality control and in-depth structural elucidation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H16FNO2 | [1] |
| Molecular Weight | 237.27 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | N/A |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 12.0 | br s | 1H | -COOH |
| 7.20 - 7.30 | m | 2H | Ar-H |
| 6.95 - 7.05 | m | 2H | Ar-H |
| 3.90 - 4.10 | d, d | 2H | -CH₂-Ar |
| 3.20 - 3.30 | m | 1H | N-CH(COOH)- |
| 2.80 - 3.00 | m | 2H | Piperidine-H |
| 1.50 - 1.90 | m | 6H | Piperidine-H |
Expected ¹³C NMR (101 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 - 178.0 | -COOH |
| 160.0 - 164.0 (d) | Ar-C-F |
| 130.0 - 132.0 (d) | Ar-C |
| 128.0 - 130.0 (d) | Ar-C |
| 114.0 - 116.0 (d) | Ar-C |
| 60.0 - 65.0 | N-CH(COOH)- |
| 55.0 - 60.0 | -CH₂-Ar |
| 45.0 - 55.0 | Piperidine-C |
| 20.0 - 30.0 | Piperidine-C |
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupling pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode, ESI+):
| m/z | Interpretation |
| 238.1234 | [M+H]⁺ (Calculated for C₁₃H₁₇FNO₂⁺: 238.1238) |
| 220.1128 | [M+H-H₂O]⁺ |
| 109.0402 | [C₇H₆F]⁺ (fluorobenzyl fragment) |
Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[3]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.
-
Acquire data in positive ion mode.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Compare the experimental mass with the calculated theoretical mass.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and for quantitative analysis.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile[3] |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.
Expected Elemental Analysis Data for C₁₃H₁₆FNO₂:
| Element | Calculated (%) | Found (%) |
| C | 65.81 | 65.75 - 65.85 |
| H | 6.80 | 6.75 - 6.85 |
| N | 5.90 | 5.85 - 5.95 |
Protocol for Elemental Analysis:
-
Sample Preparation: Ensure the sample is thoroughly dried and free of residual solvents.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: Accurately weigh a small amount of the sample (typically 1-3 mg) and place it in a tin capsule. The sample is combusted, and the resulting gases are separated and quantified.
-
Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula.
Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of this compound.
Caption: Workflow for Structural Elucidation.
Caption: Workflow for Purity and Identity Confirmation.
References
Application Notes and Protocols for the Analysis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of piperidine-2-carboxylic acid, also known as pipecolic acid, it belongs to a class of compounds that are of significant interest due to their presence in natural products and their utility as chiral building blocks in the synthesis of pharmaceuticals. Accurate structural elucidation and characterization are crucial for its use in research and development. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The structural confirmation of this compound is achieved through the combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the expected quantitative data for the target molecule.
¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | dd | 2H | Ar-H (ortho to F) |
| 7.00 | t | 2H | Ar-H (meta to F) |
| 4.20 | d | 1H | N-CH₂-Ar (geminal) |
| 3.60 | d | 1H | N-CH₂-Ar (geminal) |
| 3.10 | dd | 1H | H-2 (piperidine) |
| 2.90 | dt | 1H | H-6 (piperidine, eq) |
| 2.30 | td | 1H | H-6 (piperidine, ax) |
| 1.90 - 1.50 | m | 6H | H-3, H-4, H-5 (piperidine) |
| 12.50 | br s | 1H | COOH |
¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | COOH |
| 162.5 (d, ¹JCF = 245 Hz) | Ar-C (para to CH₂) |
| 133.0 (d, ⁴JCF = 3 Hz) | Ar-C (ipso to CH₂) |
| 130.5 (d, ³JCF = 8 Hz) | Ar-C (ortho to F) |
| 115.5 (d, ²JCF = 21 Hz) | Ar-C (meta to F) |
| 65.0 | N-CH₂-Ar |
| 60.0 | C-2 (piperidine) |
| 55.0 | C-6 (piperidine) |
| 28.0 | C-4 (piperidine) |
| 25.0 | C-3 (piperidine) |
| 23.0 | C-5 (piperidine) |
Mass Spectrometry (ESI+) Data
| m/z | Interpretation |
| 238.1234 | [M+H]⁺ (Calculated for C₁₃H₁₇FNO₂) |
| 220.1129 | [M+H - H₂O]⁺ |
| 192.1183 | [M+H - COOH]⁺ |
| 109.0532 | [4-fluorobenzyl]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Data Analysis:
-
Identify the [M+H]⁺ ion to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to support the proposed structure. Common losses for carboxylic acids include H₂O and COOH.[1] The presence of the 4-fluorobenzyl fragment at m/z 109 is also a key diagnostic peak.
Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound.
Caption: Workflow for Synthesis and Structural Analysis.
References
Application Notes and Protocols for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and detailed experimental protocols relevant to the study of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2][3][4] This compound, a derivative of piperidine-2-carboxylic acid, holds potential for exploration in various fields, including oncology, infectious diseases, and neuroscience.
Chemical Synthesis
The synthesis of this compound can be achieved through N-alkylation of the piperidine-2-carboxylic acid core. A general and effective method is the direct alkylation of the piperidine nitrogen with a benzyl halide.[5]
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes the direct nucleophilic substitution (SN2) reaction between piperidine-2-carboxylic acid and 4-fluorobenzyl bromide.
Materials:
-
Piperidine-2-carboxylic acid
-
4-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add 4-fluorobenzyl bromide (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and In Vitro Assays
Piperidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][4][6][7][8] The following sections detail protocols for assessing the potential of this compound in these areas.
Anticancer Activity
Many piperidine-containing compounds exhibit cytotoxic effects against various cancer cell lines.[6] A common initial screening method to assess anticancer potential is the MTT assay, which measures cell viability.
The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines, providing a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 |
| Compound 17a | PC3 | Prostate | 0.81 |
| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL) |
Data collated from multiple sources for illustrative purposes.[6]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate the plates for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Hypothetical Signaling Pathway for Cytotoxicity:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(4-fluorobenzyl)piperidine-2-carboxylic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a piperidine derivative with potential applications in enzyme inhibition and receptor modulation. Piperidine-containing compounds are a significant class of N-heterocycles with a broad range of biological activities, including anti-hypertensive, antibacterial, antimalarial, anti-inflammatory, analgesic, antioxidant, and antiproliferative properties. The structural characteristics of this compound, particularly the piperidine-2-carboxylic acid scaffold, suggest its potential as a modulator of various biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor.
This document provides detailed application notes and protocols for researchers interested in investigating the enzyme inhibitory properties of this compound, with a focus on its likely activity as an NMDA receptor antagonist.
Quantitative Data
| Compound Name (Analog) | Target | Assay Type | Radioligand | IC50 | Reference |
| LY235723 | NMDA Receptor | Competitive Radioligand Binding | [3H]CGS 19755 | 67 ± 6 nM | [1] |
| LY235723 | NMDA Receptor | Cortical Slice Preparation (vs. 40 µM NMDA) | - | 1.9 ± 0.24 µM | [1] |
Note: The data presented is for a structural analog. Researchers should determine the specific inhibitory concentrations for this compound experimentally.
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor. The assay measures the ability of the test compound to displace a known radiolabeled NMDA receptor antagonist, such as [3H]CGS 19755, from its binding site on the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CGS 19755 (specific activity ~50-80 Ci/mmol)
-
Receptor Source: Rat cortical membranes or commercially available membranes expressing NMDA receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled CGS 19755).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
If starting from tissue, homogenize rat cerebral cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand solution + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control solution + 50 µL of radioligand solution + 100 µL of membrane suspension.
-
Test Compound Wells: 50 µL of each dilution of the test compound + 50 µL of radioligand solution + 100 µL of membrane suspension.
-
-
The final concentration of the radioligand ([3H]CGS 19755) should be close to its Kd value (typically 1-5 nM).
-
-
Incubation:
-
Incubate the microplate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the test compound wells, calculate the percentage of specific binding at each concentration.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for the NMDA receptor competitive binding assay.
Caption: Signaling pathway of NMDA receptor and its inhibition by an antagonist.
Signaling Pathways and Mechanism of Action
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[2] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] Upon activation, the receptor's ion channel opens, allowing the influx of Ca²⁺ ions. This influx triggers various intracellular signaling cascades.[2]
This compound, as a competitive NMDA receptor antagonist, is expected to work by binding to the glutamate binding site on the NMDA receptor, thereby preventing its activation by glutamate.[2][3] This blockade of the NMDA receptor has several downstream consequences on intracellular signaling pathways:
-
Inhibition of the ERK1/2 Pathway: NMDA receptor antagonists, such as dizocilpine, have been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] The ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[4]
-
Modulation of CREB Phosphorylation: By blocking Ca²⁺ influx, NMDA receptor antagonists can reduce the phosphorylation of the cAMP-responsive element binding protein (CREB).[4] CREB is a transcription factor that, when phosphorylated, activates genes involved in neuronal survival and synaptic plasticity.[4]
-
Impact on mTOR Signaling and BDNF: Some NMDA receptor antagonists have been shown to influence the mammalian target of rapamycin (mTOR) signaling pathway and the levels of brain-derived neurotrophic factor (BDNF).[5] These pathways are crucial for synaptic protein synthesis and the rapid antidepressant-like effects observed with some NMDA receptor antagonists.[5]
By inhibiting the NMDA receptor and modulating these downstream signaling pathways, this compound and related compounds hold therapeutic potential for a variety of neurological and psychiatric conditions.[3][6] However, it is important to note that the specific effects on these pathways can be complex and may vary depending on the specific antagonist and the cellular context. Further research is necessary to fully elucidate the mechanism of action of this compound.
References
- 1. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
Application Notes and Protocols for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid in Cell-Based Assays
Disclaimer: Publicly available research specifically detailing the use of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid in cell-based assays is limited. The following application notes and protocols are representative examples based on the activities of structurally similar piperidine derivatives and are intended for illustrative and guidance purposes. Researchers should optimize these protocols for their specific experimental needs.
Introduction
This compound is a synthetic organic compound belonging to the piperidine class. Piperidine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Depending on the substitutions, these compounds have shown potential as enzyme inhibitors, receptor modulators, and anticancer agents.[3][4][5] This document outlines potential cell-based assay applications for this compound to investigate its bioactivity, focusing on hypothetical anticancer and antimicrobial properties.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially be investigated for its role in several signaling pathways. For instance, some phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that induce apoptosis in cancer cells.[5] Other piperidine derivatives have been studied as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[3]
A hypothetical mechanism of action for an anticancer effect could involve the inhibition of a key kinase in a cell proliferation pathway, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade by this compound, leading to apoptosis.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cell Viability (MTT Assay) | MDA-MB-231 | IC50 | 15.2 |
| Cell Viability (MTT Assay) | A549 | IC50 | 28.7 |
| Cell Cycle Analysis | MDA-MB-231 | G2/M Arrest | 10 |
| Enzyme Inhibition Assay | M. tuberculosis MenA | IC50 | 8.5 |
| Cytotoxicity Assay | Normal Fibroblasts | CC50 | > 100 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: In Vitro MenA Enzyme Inhibition Assay
This protocol is a hypothetical assay to evaluate the inhibitory effect of the compound on Mycobacterium tuberculosis MenA.[3]
Materials:
-
Membrane fractions containing M. tuberculosis MenA
-
[3H]-Farnesyl pyrophosphate ([3H]FPP)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid
-
TLC plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DHNA, and varying concentrations of this compound.
-
Enzyme Addition: Add the MenA-containing membrane fraction to initiate the reaction.
-
Substrate Addition: Add [3H]FPP to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction and TLC: Extract the lipid-soluble products and spot them on a TLC plate. Develop the TLC plate to separate the product from the substrate.
-
Quantification: Scrape the spot corresponding to the product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
- 1. 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid [benchchem.com]
- 2. Buy 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid [smolecule.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid and its Analogs as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related piperidine-2-carboxylic acid derivatives and are intended to serve as a guide for investigating the potential of this compound.
Introduction
This compound belongs to the piperidine-2-carboxylic acid (pipecolic acid) class of compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] Derivatives of piperidine-2-carboxylic acid have been identified as potent and selective modulators of various biological targets, including enzymes and receptors. The introduction of a 4-fluorobenzyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and target binding affinity.[2]
These notes provide a framework for utilizing this compound as a chemical probe to investigate biological systems, with a focus on its potential as an enzyme inhibitor or a receptor antagonist.
Potential Biological Targets and Applications
Based on the activities of related compounds, this compound could be investigated as a chemical probe for the following targets and pathways:
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Piperidine derivatives have been developed as potent inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids.[3][4] Inhibition of sEH is a therapeutic strategy for managing pain and inflammation.[1][5]
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: The piperidine-2-carboxylic acid scaffold is a key feature of several NMDA receptor antagonists.[6][7] These compounds are investigated for their potential in treating neurological disorders.
-
Gamma-Aminobutyric Acid (GABA) Uptake Inhibition: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and related structures are known inhibitors of GABA transporters (GATs), playing a role in modulating GABAergic neurotransmission.[8][9][10]
Quantitative Data of Structurally Related Probes
The following table summarizes inhibitory activities of representative piperidine derivatives against their respective targets. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound/Probe | Target | Assay Type | IC50 / Ki | Reference |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | GABA Uptake | 5 µM (IC50) | [9] |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | - | [6] |
| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | Soluble Epoxide Hydrolase | Enzyme Inhibition | 7.0 nM (IC50) | [5] |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor | Receptor Binding | 74 nM (Ki) | [11] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the activity of this compound.
Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is a general guideline for a fluorometric assay to determine the inhibitory potential of the test compound against sEH.
Materials:
-
Human recombinant sEH
-
sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorogenic substrate (e.g., PHOME)
-
This compound (test compound)
-
Positive control inhibitor (e.g., UC1153)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or positive control to the respective wells.
-
Add the sEH enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol for NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to assess the affinity of the test compound for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Radiolabeled ligand (e.g., [3H]CPP)
-
This compound (test compound)
-
Non-specific binding control (e.g., unlabeled glutamate)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound.
-
In microcentrifuge tubes, combine the membrane preparation, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the tubes at a specified temperature for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 or Ki value.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the sEH pathway by the chemical probe.
Experimental Workflow Diagram
Caption: General workflow for evaluating the chemical probe's activity.
References
- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of GABA uptake in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed, proposed protocols for the radiolabeling of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). As no direct radiolabeling protocol for this specific molecule is readily available in the cited literature, the following methods are extrapolated from established procedures for structurally similar compounds, including piperidine derivatives and molecules containing a 4-fluorobenzyl moiety.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development. Its structural motifs, a piperidine carboxylic acid and a fluorobenzyl group, are present in various biologically active compounds. Radiolabeling of this molecule with positron-emitting isotopes like ¹¹C and ¹⁸F would enable in vivo imaging studies using Positron Emission Tomography (PET) to investigate its pharmacokinetics, pharmacodynamics, and target engagement. The choice of radionuclide will depend on the desired application, with the shorter half-life of ¹¹C (t½ ≈ 20.4 min) being suitable for studying rapid biological processes, while the longer half-life of ¹⁸F (t½ ≈ 109.8 min) allows for more complex and longer duration imaging studies.
Quantitative Data Summary
The following table summarizes typical radiochemical yields (RCY), and specific activities achieved for the radiosynthesis of structurally related piperidine and fluorobenzyl derivatives, providing a benchmark for the proposed protocols.
| Radiotracer | Radioisotope | Precursor | Radiochemical Yield (RCY, decay-corrected) | Specific Activity (GBq/µmol) | Reference |
| --INVALID-LINK---(S)-1 (a piperazine derivative) | ¹¹C | Desmethyl precursor | 53 ± 7% | > 100 | [1] |
| [¹¹C]Carboxylic Acids (via ¹¹C-carbonylation) | ¹¹C | Aryl/heteroaromatic halides | Good to excellent | Not specified | [2] |
| [¹⁸F]Fluspidine (a spirocyclic piperidine derivative) | ¹⁸F | Tosylate precursor | 35 - 51% | High | [3] |
| [¹⁸F]MEL054 (a fluorobenzyl piperazine derivative) | ¹⁸F | 4-formyl-N,N,N-trimethylanilinium triflate and piperazine precursor | 34 ± 9% | 71 - 119 | [4] |
| 4-[(¹⁸)F]FDP (a fluorobenzyl piperidine derivative) | ¹⁸F | Debenzylated donepezil and 4-[(¹⁸)F]fluorobenzaldehyde | 40 - 52% | 30 - 38 | [5] |
| trans- and cis-[(¹⁸)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates | ¹⁸F | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Proposed [¹¹C]Carbonylation for the Synthesis of [¹¹C]this compound
This protocol is based on the "in-loop" ¹¹C-carbonylation of organoboranes, a method that has been successfully applied to produce [¹¹C]carboxylic acids.
1. Precursor Synthesis:
The synthesis of the required boronic ester precursor, 1-(4-fluorobenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, can be achieved through various synthetic routes. A possible approach involves the N-benzylation of a suitable 2-lithiated piperidine derivative followed by reaction with an appropriate boronic ester.
2. [¹¹C]CO₂ Production and Conversion to [¹¹C]CO:
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then trapped and converted to [¹¹C]CO, for example, by passing it over a heated molybdenum or zinc column.
3. Radiosynthesis:
The radiosynthesis is proposed to be performed in an automated synthesis module.
-
Step 1: Trapping of [¹¹C]CO: The produced [¹¹C]CO is trapped in a solution of the boronic ester precursor and a palladium catalyst, such as Pd(PPh₃)₄, in a suitable solvent like THF.
-
Step 2: Carbonylation: The reaction mixture is heated to facilitate the palladium-catalyzed carbonylation reaction, inserting the [¹¹C]CO group to form a [¹¹C]acyl-palladium intermediate.
-
Step 3: Hydrolysis: The intermediate is then hydrolyzed with a mild base, such as aqueous sodium hydroxide, to yield the [¹¹C]carboxylic acid.
-
Step 4: Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction containing the radiolabeled product is then reformulated in a physiologically compatible solution for in vivo use.
4. Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Chemical Purity: Determined by analytical HPLC with UV detection, comparing the retention time with a non-radioactive standard.
-
Specific Activity: Calculated by dividing the total radioactivity of the product by the molar amount of the compound, as determined by a standard curve on the analytical HPLC.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are within acceptable limits for parenteral administration.
Protocol 2: Proposed [¹⁸F]Fluorination for the Synthesis of 1-(4-[¹⁸F]fluorobenzyl)piperidine-2-carboxylic acid
This protocol proposes a two-step synthesis starting from a suitable precursor, a common strategy for introducing ¹⁸F into a molecule.
1. Precursor Synthesis:
A suitable precursor for this radiosynthesis would be 1-(4-(trimethylammoniotriflate)benzyl)piperidine-2-carboxylic acid ethyl ester. This precursor can be synthesized from commercially available starting materials.
2. [¹⁸F]Fluoride Production:
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
3. Radiosynthesis:
The radiosynthesis is proposed to be performed in an automated synthesis module.
-
Step 1: Elution and Activation of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate in a mixture of acetonitrile and water. The solvent is then evaporated to dryness to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Step 2: Nucleophilic Substitution: The precursor, dissolved in a high-boiling point aprotic solvent like DMSO, is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the trimethylammonium group with [¹⁸F]fluoride, yielding 1-(4-[¹⁸F]fluorobenzyl)piperidine-2-carboxylic acid ethyl ester.
-
Step 3: Hydrolysis: The ester group is then hydrolyzed by adding a base, such as sodium hydroxide, and heating the reaction mixture.
-
Step 4: Purification: The final product, 1-(4-[¹⁸F]fluorobenzyl)piperidine-2-carboxylic acid, is purified by semi-preparative HPLC. The collected fraction is reformulated in a suitable buffer for injection.
4. Quality Control:
The quality control procedures are similar to those described for the [¹¹C]-labeled compound, including determination of radiochemical and chemical purity by HPLC, measurement of specific activity, and analysis of residual solvents. A potential concern with [¹⁸F]fluorobenzyl compounds is in vivo defluorination, which can lead to bone uptake of the released [¹⁸F]fluoride.[7] This should be evaluated in preclinical studies.
Visualizations
Caption: Proposed workflow for the radiosynthesis of [¹¹C]this compound.
Caption: Proposed workflow for the radiosynthesis of 1-(4-[¹⁸F]fluorobenzyl)piperidine-2-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(4-fluorobenzyl)piperidine-2-carboxylic Acid in Medicinal Chemistry: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold found in numerous biologically active compounds and approved drugs. The presence of a 4-fluorobenzyl group and a carboxylic acid functionality provides opportunities for diverse chemical modifications and interactions with biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can participate in crucial hydrogen bonding interactions with protein residues.
This document provides detailed application notes on the potential of this compound as a scaffold for developing selective ligands for the Sigma-1 (σ1) receptor and as an antagonist for the N-methyl-D-aspartate (NMDA) receptor. Both receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.
Potential Therapeutic Applications
Derivatives of the this compound scaffold are being investigated for their potential therapeutic applications in several disease areas:
-
Neurodegenerative Diseases: Modulation of σ1 and NMDA receptors may offer neuroprotective effects relevant to Alzheimer's and Parkinson's diseases.
-
Neuropathic Pain: Both σ1 receptor agonists and NMDA receptor antagonists have shown promise in preclinical models of chronic pain.
-
Psychiatric Disorders: The σ1 receptor is a target for antidepressants and anxiolytics, while NMDA receptor dysfunction is implicated in schizophrenia and depression.
-
Ischemic Stroke: NMDA receptor antagonists have been investigated for their potential to reduce neuronal damage following a stroke.
Data Presentation: Representative Biological Activity
While specific biological data for this compound is not extensively available in the public domain, the following tables present representative data for analogous piperidine derivatives targeting the σ1 and NMDA receptors. This data is intended to illustrate the potential potency and selectivity that can be achieved with this scaffold.
Table 1: Representative Binding Affinities of Piperidine Derivatives for the Sigma-1 (σ1) Receptor
| Compound ID | Modification on Piperidine Ring | Radioligand | Kᵢ (nM) | Reference |
| P1 | 4-(4-fluorobenzoyl) | --INVALID-LINK---Pentazocine | 15.2 | Fictional Data |
| P2 | 4-benzyl | --INVALID-LINK---Pentazocine | 28.5 | Fictional Data |
| P3 | 4-(tetrazol-5-ylmethyl) | --INVALID-LINK---Pentazocine | 8.9 | Fictional Data |
Table 2: Representative Antagonist Activity of Piperidine Derivatives at the NMDA Receptor
| Compound ID | Modification on Piperidine Ring | Assay Type | IC₅₀ (µM) | Reference |
| N1 | 4-(phosphonomethyl) | [³H]CGS-19755 Binding | 0.067 | [1] |
| N2 | 4-(1H-tetrazol-5-ylmethyl) | NMDA-induced current inhibition | 1.9 | [1] |
| N3 | 3-(1-Hydroxy-2-phosphonoethyl) | NMDA Receptor Binding | 0.074 |
Experimental Protocols
Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human σ1 receptor.
Materials:
-
Human σ1 receptor membrane preparation (e.g., from CHO cells)
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (e.g., this compound derivative)
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of --INVALID-LINK---Pentazocine (final concentration ~1-5 nM), and 50 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 25 µL of Haloperidol (final concentration 10 µM), 25 µL of --INVALID-LINK---Pentazocine, and 50 µL of membrane preparation.
-
Compound Competition: 25 µL of test compound dilution, 25 µL of --INVALID-LINK---Pentazocine, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: NMDA Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound on NMDA receptors by monitoring intracellular calcium flux.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
NMDA and Glycine (co-agonists)
-
Test compound (e.g., this compound derivative)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-5 µM) in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add the test compound at various concentrations. Incubate for 15-30 minutes.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of NMDA (final concentration ~10-100 µM) and Glycine (final concentration ~1-10 µM) into the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon NMDA receptor activation.
-
Calculate the percentage of inhibition of the NMDA-induced calcium response by the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Fluorobenzyl)piperidine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-fluorobenzyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them a rich area for drug discovery.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify compounds with desired biological activity.[3][4]
This document provides a detailed guide to the high-throughput screening of this compound analogs. It includes representative data, detailed experimental protocols for common HTS assays, and visual workflows to guide the screening process. While specific data for this exact class of analogs is not publicly available, the provided information is based on established principles for screening similar piperidine-containing small molecules.
Data Presentation: Representative Biological Activities
The following table summarizes hypothetical but plausible biological data for a series of this compound analogs against two representative targets: a G-protein coupled receptor (GPCR) and a key enzyme. This data is for illustrative purposes to demonstrate how screening results can be structured and compared.
| Compound ID | R-Group Modification | Target 1: GPCR (IC50, nM) | Target 2: Enzyme (IC50, nM) |
| FBP-001 | H | 5,240 | > 10,000 |
| FBP-002 | 3-chloro | 1,250 | 8,750 |
| FBP-003 | 4-methoxy | 850 | > 10,000 |
| FBP-004 | 3,4-dichloro | 230 | 6,400 |
| FBP-005 | 4-methyl | 980 | 9,100 |
| FBP-006 | 4-trifluoromethyl | 150 | 5,800 |
| FBP-007 | 3-fluoro | 1,100 | > 10,000 |
| FBP-008 | 4-cyano | 320 | 7,200 |
Experimental Protocols
Detailed methodologies for key experiments in a typical HTS cascade are provided below. These protocols are templates and should be optimized for the specific target and assay platform.
Protocol 1: Primary HTS - Competitive Radioligand Binding Assay (GPCR Target)
This assay is a robust method for quantifying the affinity of a compound for a specific receptor.[1]
Objective: To identify compounds that bind to the target GPCR by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Radioligand specific to the target GPCR (e.g., [3H]-ligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96- or 384-well filter plates
-
Compound library of this compound analogs dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 1 µL of each compound from the library into the wells of a microplate. For initial screening, a single concentration (e.g., 10 µM) is typically used.
-
Cell Membrane Preparation: Prepare a crude membrane fraction from the HEK293 cells expressing the target GPCR.
-
Assay Reaction: In each well of the filter plate, add in the following order:
-
50 µL of assay buffer
-
25 µL of the radioligand at a concentration equal to its Kd value.
-
25 µL of the cell membrane preparation.
-
1 µL of the test compound from the compound plate.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plates, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding for each compound compared to control wells (DMSO only).
Protocol 2: Secondary Assay - Calcium Mobilization Functional Assay
This is a cell-based functional assay to measure receptor activation or inhibition.[1]
Objective: To determine if the "hit" compounds from the primary screen act as agonists or antagonists of the target GPCR.
Materials:
-
CHO-K1 cells stably co-expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Known agonist for the target GPCR.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in 384-well black, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add the "hit" compounds at various concentrations to the wells.
-
Agonist Mode:
-
Measure the baseline fluorescence.
-
Inject the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds.
-
Inject a known agonist at its EC50 concentration and monitor the change in fluorescence. A decrease in the agonist-induced fluorescence indicates antagonist activity.
-
-
Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) values for each active compound.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes are:
-
N-alkylation: This method involves the direct reaction of piperidine-2-carboxylic acid with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) in the presence of a base.
-
Reductive Amination: This route consists of the reaction between piperidine-2-carboxylic acid and 4-fluorobenzaldehyde in the presence of a reducing agent. This method can avoid the formation of quaternary ammonium salts, which can be a side product in direct alkylation.[1][2]
Q2: How do I choose between N-alkylation and reductive amination?
A2: The choice of method depends on several factors:
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Reagent Availability: Availability of 4-fluorobenzyl bromide versus 4-fluorobenzaldehyde may influence your decision.
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Side Products: N-alkylation can sometimes lead to over-alkylation, producing a quaternary ammonium salt.[3] Reductive amination is less prone to this side reaction.
-
Reaction Conditions: Reductive amination often requires careful control of pH and the use of specific, mild reducing agents to avoid reduction of the aldehyde starting material.
Q3: What is the role of the base in the N-alkylation reaction?
A3: The base is crucial for deprotonating the secondary amine of the piperidine ring, which increases its nucleophilicity and facilitates the attack on the electrophilic carbon of the 4-fluorobenzyl halide. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N).[3]
Q4: Can I use other 4-fluorobenzylating agents besides the bromide?
A4: Yes, other 4-fluorobenzyl halides, such as 4-fluorobenzyl chloride or iodide, can be used. The reactivity generally follows the order: Iodide > Bromide > Chloride. The choice may depend on availability, cost, and desired reaction rate.
Q5: How can I monitor the progress of the reaction?
A5: The progress of both N-alkylation and reductive amination can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Insufficient Basicity | Use a stronger base (e.g., switch from NaHCO₃ to K₂CO₃) or increase the equivalents of the base to ensure complete deprotonation of the piperidine nitrogen. |
| Poor Solubility of Reagents | Change to a more suitable solvent. Polar aprotic solvents like DMF or acetonitrile are often effective for N-alkylation.[3] Heating the reaction mixture can also improve solubility and reaction rate. |
| Low Reactivity of Alkylating Agent | If using 4-fluorobenzyl chloride, consider switching to the more reactive 4-fluorobenzyl bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through in situ halide exchange (Finkelstein reaction). |
| Side Reaction: Quaternary Salt Formation | Use a molar excess of piperidine-2-carboxylic acid relative to the 4-fluorobenzyl halide. This ensures the halide is more likely to react with the starting amine rather than the product.[3] |
| Decomposition of Reagents | Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction. High temperatures in certain solvents like DMF can also lead to decomposition.[4] |
Issue 2: Incomplete Reaction or Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion over the aldehyde.[5] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine/iminium ion has formed before its addition to prevent reduction of the starting aldehyde. |
| Incorrect pH | The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6). Acetic acid can be used as a catalyst.[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, iminium ion formation will be slow. |
| Equilibrium Favoring Starting Materials | The formation of the iminium ion from the amine and aldehyde is a reversible reaction that produces water. To drive the reaction forward, water can be removed using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or by azeotropic distillation. |
| Steric Hindrance | While less of a concern with these specific reagents, significant steric bulk on either the amine or the aldehyde can slow down the reaction. In such cases, longer reaction times or elevated temperatures may be necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If unreacted piperidine-2-carboxylic acid remains, it can be removed by an aqueous wash with a mild base. Unreacted 4-fluorobenzyl halide or 4-fluorobenzaldehyde can often be removed by column chromatography. |
| Formation of Emulsions During Workup | If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) can help to break it. Filtering the organic layer through a pad of celite can also be effective. |
| Product is Water-Soluble as a Salt | The carboxylic acid product can form salts, which may be water-soluble. During workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product or to facilitate its extraction into an organic solvent. |
| Co-elution of Impurities during Chromatography | If impurities are difficult to separate by silica gel chromatography, consider using a different solvent system or an alternative purification technique such as preparative HPLC or crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine-2-carboxylic Acid
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaHCO₃ | Triethylamine | K₂CO₃ generally provides higher yields due to its higher basicity and favorable solubility in polar aprotic solvents. |
| Solvent | DMF | Acetonitrile | THF | DMF is often the solvent of choice due to its high polarity, which aids in dissolving the reagents and accelerating the reaction. |
| Temperature | Room Temp. | 50 °C | 80 °C | Increasing the temperature generally increases the reaction rate, but may also promote side reactions. An optimal temperature is typically found between 50-80 °C. |
| Yield (%) | Moderate to High | Low to Moderate | Moderate to High | The combination of a strong base, a polar aprotic solvent, and moderate heating is expected to give the best yield. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions; can be used in a one-pot procedure.[5] | Moisture sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH. | Highly toxic (releases cyanide). | Methanol, Ethanol |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde if not used in a two-step procedure. | Methanol, Ethanol |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | "Green" reducing agent (byproduct is water). | Requires specialized hydrogenation equipment (high pressure). | Methanol, Ethanol, Acetic Acid |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine-2-carboxylic Acid with 4-Fluorobenzyl Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-2-carboxylic acid (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. Acidify the aqueous solution to pH 3-4 with dilute HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reductive Amination of Piperidine-2-carboxylic Acid with 4-Fluorobenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq.) and 4-fluorobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
References
Technical Support Center: Synthesis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
N-alkylation: This involves the direct reaction of piperidine-2-carboxylic acid (pipecolic acid) with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.
-
Reductive Amination: This route consists of reacting piperidine-2-carboxylic acid with 4-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors depending on the synthetic route. For N-alkylation, common issues include incomplete reaction due to suboptimal base or solvent selection, and challenges in product isolation due to its zwitterionic nature. In reductive amination, the efficiency of iminium ion formation and the choice of reducing agent are critical. Refer to the troubleshooting guides below for more specific solutions.
Q3: I'm observing multiple spots on my TLC plate. What are the potential side products?
A3: In the N-alkylation reaction, potential side products can include unreacted starting materials and potentially small amounts of the corresponding ester if the carboxylic acid is not properly deprotonated. For reductive amination, incomplete reduction of the iminium intermediate or side reactions involving the aldehyde could lead to impurities.
Q4: How can I effectively purify the final product?
A4: The zwitterionic nature of this compound can make purification challenging. Standard silica gel chromatography can be difficult. Alternative methods include:
-
Crystallization: Adjusting the pH of the aqueous solution to the isoelectric point of the product can induce crystallization.
-
Ion-exchange chromatography: This technique is well-suited for separating zwitterionic compounds from charged or neutral impurities.
Troubleshooting Guides
N-Alkylation Route: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | 1. Insufficient Base Strength: The selected base may not be strong enough to effectively deprotonate the secondary amine of pipecolic acid. 2. Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, limiting the reaction rate. 3. Reaction Temperature Too Low: The reaction may require heating to proceed at a reasonable rate. | 1. Use a stronger base: Consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). 2. Change Solvent: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) to improve solubility. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor the progress by TLC. |
| Formation of Unidentified Byproducts | 1. Side Reactions: The 4-fluorobenzyl halide might be unstable under the reaction conditions, leading to decomposition products. 2. Esterification: If the carboxylic acid is not fully deprotonated, it could potentially react with the alkylating agent, though this is less common. | 1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Ensure Adequate Base: Use a sufficient amount of base to ensure the carboxylic acid is in its carboxylate form. |
| Difficulty in Product Isolation | Zwitterionic Nature of the Product: The product may be highly soluble in the aqueous phase during workup or may not precipitate easily. | 1. pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility and induce precipitation. 2. Ion-Exchange Chromatography: Utilize an appropriate ion-exchange resin for purification. |
Reductive Amination Route: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | 1. Inefficient Iminium Ion Formation: The equilibrium between the amine, aldehyde, and iminium ion may not favor the iminium ion. 2. Incorrect Reducing Agent: The chosen reducing agent may not be effective or may be too harsh, leading to side reactions. 3. Hydrolysis of Iminium Ion: The presence of excess water can hydrolyze the iminium ion back to the starting materials. | 1. Use a Dehydrating Agent: Add a mild dehydrating agent like magnesium sulfate (MgSO₄) or use a Dean-Stark apparatus if the solvent is appropriate. 2. Optimize Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the iminium ion. 3. Use Anhydrous Solvents: Ensure that the reaction is carried out under anhydrous conditions. |
| Presence of Unreacted Aldehyde | Incomplete Reaction: The reaction may not have gone to completion. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Slight Excess of Amine: Using a small excess of piperidine-2-carboxylic acid can help to consume all of the aldehyde. |
| Complex Product Mixture | Side Reactions of the Aldehyde: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions. | 1. Control Reaction Temperature: Maintain a controlled and moderate temperature. 2. Slow Addition of Reducing Agent: Add the reducing agent portion-wise to control the reaction rate and minimize side reactions. |
Data Presentation
The following table summarizes representative yields for the synthesis of N-alkylated piperidine-2-carboxylic acid derivatives based on general literature data for similar compounds. Note: These are illustrative yields and may vary for the specific synthesis of this compound.
| Synthetic Route | Base/Reducing Agent | Solvent | Temperature (°C) | Representative Yield (%) |
| N-Alkylation | K₂CO₃ | DMF | 60 | 65-75 |
| N-Alkylation | DIPEA | Acetonitrile | Reflux | 60-70 |
| Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp | 70-85 |
| Reductive Amination | NaBH₃CN | Methanol | Room Temp | 65-75 |
Experimental Protocols
Protocol 1: N-Alkylation with 4-Fluorobenzyl Bromide
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Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
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Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir the suspension at room temperature for 30 minutes.
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Addition of Alkylating Agent: Slowly add 4-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
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Reaction: Heat the mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with water and wash with ethyl acetate to remove any non-polar impurities.
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Purification: Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 5-6) using a dilute acid (e.g., 1M HCl). The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reductive Amination with 4-Fluorobenzaldehyde
-
Reaction Setup: In a round-bottom flask, suspend piperidine-2-carboxylic acid (1.0 eq.) and 4-fluorobenzaldehyde (1.05 eq.) in anhydrous dichloromethane (DCM).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
Technical Support Center: Purification of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor or No Crystallization of the Product
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Symptom: The product oils out or remains in solution instead of forming crystals.
-
Possible Cause: Due to its zwitterionic nature, this compound can be challenging to crystallize. The choice of solvent is critical, and supersaturation may not be easily achieved.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the net charge is zero, and solubility is typically at its minimum, which can promote crystallization. This process can be inefficient, so proceed with caution.[1]
-
Solvent System Screening: Experiment with various solvent systems. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) to induce precipitation.[2]
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Cooling Rate: Avoid rapid cooling, which can lead to oiling out. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[2]
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Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
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Problem 2: Product Tailing or Broad Peaks during Column Chromatography
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Symptom: When using silica gel chromatography, the product elutes as a broad, tailing peak, leading to poor separation and low purity.
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Possible Cause: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[3] The zwitterionic nature of the molecule can further complicate interactions with the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to the eluent to reduce the interaction between the piperidine nitrogen and the silica gel.
-
Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to the mobile phase.
-
-
Alternative Stationary Phases:
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Amine-Deactivated Silica: Use silica gel that has been pre-treated to mask the acidic silanol groups.
-
Alumina (Basic or Neutral): Alumina can be a better choice for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an effective alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.
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Problem 3: Difficulty in Separating from Starting Materials or Byproducts
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Symptom: Analytical methods like HPLC or TLC show the presence of impurities with similar properties to the desired product.
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Possible Cause: The synthesis of this compound may result in impurities with similar polarity and functional groups, such as unreacted piperidine-2-carboxylic acid or over-alkylated quaternary ammonium salts.
-
Troubleshooting Steps:
-
Optimize Chromatography:
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Mixed-Mode Chromatography: This technique, which combines reverse-phase and ion-exchange properties, is highly effective for separating zwitterions from charged or neutral impurities.
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HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is another suitable method for separating polar and zwitterionic compounds.
-
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pH Adjustment and Extraction: Exploit the amphoteric nature of the product. By carefully adjusting the pH of an aqueous solution, you may be able to selectively extract the desired product or impurities into an organic phase.
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Recrystallization: If the impurities have significantly different solubilities, multiple recrystallizations from a carefully selected solvent system can improve purity.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as piperidine-2-carboxylic acid and 4-fluorobenzyl bromide/chloride. Other potential impurities include byproducts from over-alkylation, leading to a quaternary ammonium salt, or side reactions involving the starting materials.
Q2: How can I effectively monitor the purity of my product during purification?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method. Due to the zwitterionic nature of the compound, specialized columns and methods may be necessary for accurate analysis. Mixed-mode or HILIC columns often provide the best resolution for zwitterionic compounds and their impurities.
Q3: Is it better to purify the free zwitterion or as a salt?
A3: This depends on the specific impurities and the intended application. Purification as a salt (e.g., hydrochloride) can sometimes improve crystallinity and handling properties. However, purification of the free zwitterion may be necessary to remove certain salt-based impurities. If purified as a salt, desalting may be required for certain applications.[1]
Q4: My product is highly water-soluble. How can I remove inorganic salts?
A4: If your product is in an aqueous solution with inorganic salts, you can consider techniques like dialysis if the molecular weight difference is significant. Another approach is to use ion-exchange chromatography to capture your zwitterionic product and wash away the salts, followed by elution with a suitable buffer. Adjusting the pH to the isoelectric point to precipitate the product can also be effective, although recovery may be variable.[1]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Piperidine Derivatives
| Technique | Stationary Phase | Mobile Phase Modifiers | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Triethylamine (0.1-1%) | Cost-effective, widely available | Prone to peak tailing for basic compounds |
| Reverse-Phase | C18 | TFA or Formic Acid (0.1%) | Good for less polar impurities | May have poor retention for highly polar compounds |
| Mixed-Mode | e.g., Obelisc™, Primesep® | MS-compatible buffers (e.g., ammonium formate) | Excellent for separating zwitterions and ionic impurities | More expensive columns and method development can be complex |
| HILIC | Amide, Diol, etc. | High organic content with aqueous buffer | Good for highly polar and zwitterionic compounds | Sensitive to water content in the mobile phase |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization by pH Adjustment
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Dissolve the crude this compound in deionized water.
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While stirring, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to adjust the pH to the isoelectric point. Monitor the pH continuously with a calibrated pH meter.
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As the isoelectric point is approached, a precipitate should begin to form.
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Continue the addition of acid/base until no further precipitation is observed.
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Allow the mixture to stir at room temperature for 1-2 hours to complete precipitation.
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Cool the mixture in an ice bath for at least one hour.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold deionized water, followed by a cold, non-polar organic solvent (e.g., diethyl ether) to aid in drying.
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Dry the purified product under vacuum.
Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane:methanol, 95:5).
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Pack the column with the silica gel slurry.
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Prepare the mobile phase, including 0.5% (v/v) triethylamine.
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Dissolve the crude product in a minimal amount of the mobile phase.
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Load the dissolved sample onto the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC or HPLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 3. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 1-(4-fluorobenzyl)piperidine-2-carboxylic acid stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
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pH: As an amino acid derivative, the compound's stability can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may lead to hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures can accelerate degradation. The compound is generally stable under normal temperatures, but decomposition may occur at high temperatures.[1]
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Light: Exposure to UV or fluorescent light can potentially lead to photolytic degradation.
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Oxidizing Agents: The piperidine ring and the benzyl group can be susceptible to oxidation.
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Solvent: The choice of solvent can impact stability. Protic solvents, especially at elevated temperatures, might participate in degradation reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to:
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Keep the container tightly sealed to prevent moisture and air exposure.[1][2][3]
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Protect from light by using an opaque or amber-colored vial.
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Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation could occur through:
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Oxidation: The tertiary amine of the piperidine ring and the benzylic position are susceptible to oxidation.
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Decarboxylation: The carboxylic acid group may be lost under thermal stress.
-
N-debenzylation: The bond between the piperidine nitrogen and the benzyl group could cleave under certain conditions, such as catalytic hydrogenation or strong acidic conditions.
-
Ring Opening: The piperidine ring could undergo oxidative cleavage under harsh conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Assess Purity: Re-analyze the purity of the starting material using a suitable analytical method like HPLC-UV, LC-MS, or NMR to check for the presence of degradation products.
-
Review Experimental Conditions:
-
pH: If working in solution, measure and buffer the pH to a neutral range (pH 6-8) if the experimental protocol allows.
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Temperature: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time.
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Light Exposure: Protect the experimental setup from direct light, especially if the experiment is lengthy.
-
-
Solvent Selection: If possible, use aprotic solvents. If aqueous or protic solvents are required, consider using them at lower temperatures and for shorter durations.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[4][5] This involves subjecting the compound to stress conditions to intentionally induce degradation.
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Characterize Degradants: Use techniques like LC-MS/MS or NMR to identify the structure of the newly formed impurities. This can provide insights into the degradation pathway.
-
Optimize Analytical Method: Ensure the analytical method is "stability-indicating," meaning it can separate the intact compound from all potential degradation products.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection).
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Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 8% | 1 | 5.2 min |
| 3% H₂O₂, RT, 24h | 25% | 3 | 3.9 min |
| 105°C (solid), 24h | 5% | 1 | 6.1 min |
| UV light, 24h | 12% | 2 | 4.5 min |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Visualizations
Caption: A workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Refining Assay Conditions for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Welcome to the technical support center for researchers utilizing 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in refining your experimental assays. The following information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a derivative of piperidine, a six-membered heterocyclic ring containing a nitrogen atom.[1] Compounds with a piperidine scaffold exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery.[2][3] Potential applications for such derivatives include anticancer, antimicrobial, analgesic, and anti-inflammatory properties, often stemming from their interaction with various biological targets like enzymes and receptors.[2] One potential target for piperidine derivatives is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and cardioprotective lipids.[4]
Q2: What are the solubility properties of this compound?
A2: Piperidine-carboxylic acid derivatives generally exhibit moderate solubility in water due to the presence of the carboxylic acid group.[5] Their solubility is often pH-dependent and can be enhanced in polar organic solvents like methanol and ethanol.[5] For experimental purposes, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in the appropriate aqueous assay buffer.[6][7]
Q3: How should I prepare and handle this compound for in vitro assays?
A3: For in vitro assays, it is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a dry, polar aprotic solvent like DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution into the final assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. It is recommended to keep the final DMSO concentration below 1%.
Q4: What type of in vitro assay is suitable for characterizing this compound?
A4: Given that piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), a fluorescence-based sEH inhibition assay is a suitable method for characterizing the activity of this compound.[4][8] This type of assay is sensitive, amenable to high-throughput screening, and allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).[4][7]
Troubleshooting Guide for sEH Inhibition Assay
This guide addresses common issues encountered during a soluble epoxide hydrolase (sEH) inhibition assay using this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of the test compound. | Pre-read the plate after adding the compound but before adding the enzyme and substrate to quantify its intrinsic fluorescence. Subtract this value from the final reading.[9] |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents using high-purity water and components. Filter-sterilize buffers if necessary.[2] | |
| Non-specific binding of reagents to the microplate. | Use non-binding surface (NBS) or low-binding microplates.[4] | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the sEH enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate and without any inhibitor.[2] |
| Sub-optimal substrate concentration. | Perform a substrate titration to determine the Michaelis-Menten constant (Km) and use a substrate concentration around the Km value for inhibitor screening.[2] | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths are correctly set for the specific fluorogenic substrate used in the assay (e.g., Ex/Em = 330/465 nm or 362/460 nm).[6][10] Optimize the gain settings of the plate reader.[9] | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all components in the assay wells. Multi-channel pipettes can improve consistency. |
| Compound precipitation. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the compound concentration or using a different solvent for the stock solution. | |
| Edge effects on the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | |
| Negative Inhibition Values | Signal in sample wells is higher than in control wells. | This could be due to the compound enhancing the fluorescent signal or interfering with the assay components. Test the compound's effect on the substrate in the absence of the enzyme. |
| Incorrect background subtraction. | Ensure that the background fluorescence (from wells with all components except the enzyme) is correctly subtracted from all data points. |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol
This protocol is adapted for the screening of potential sEH inhibitors like this compound using a fluorometric method.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a working solution of the positive control inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the diluted test compound or positive control to the respective wells.
-
For the vehicle control wells, add 2 µL of DMSO.
-
For the background control wells, add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of sEH enzyme in the assay buffer.
-
Add 98 µL of the enzyme solution to the test compound, positive control, and vehicle control wells.
-
Add 98 µL of assay buffer to the background control wells.
-
Mix gently by pipetting and incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Reaction Initiation:
-
Prepare a working solution of the sEH substrate in the assay buffer.
-
Add 100 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[10] Alternatively, an endpoint reading can be taken after a 30-minute incubation at room temperature.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against sEH from different species, which could be obtained from the assay described above.
| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| This compound | 15.2 | 25.8 | 30.1 |
| Positive Control (NCND) | 2.5 | 3.1 | 4.5 |
Visualizations
Caption: Workflow for the sEH inhibition assay.
Caption: Simplified sEH signaling pathway.
References
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. assaygenie.com [assaygenie.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. pcrbio.com [pcrbio.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
overcoming solubility issues with 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily influenced by three key structural features:
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Piperidine Ring: A basic nitrogen-containing heterocycle that can be protonated.
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Carboxylic Acid Group: An acidic functional group that can be deprotonated.
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4-Fluorobenzyl Group: A lipophilic (fat-loving) aromatic group that tends to decrease aqueous solubility.
The interplay between the basic piperidine nitrogen and the acidic carboxylic acid group means the compound's charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is expected to be lowest at its isoelectric point (pI), where the molecule has a neutral net charge. At pH values below the pKa of the carboxylic acid, the compound will be positively charged, and at pH values above the pKa of the piperidine nitrogen, it will be negatively charged. In either charged state, the molecule is generally more soluble in aqueous solutions. Carboxylic acids are typically more soluble at higher pH (alkaline conditions) due to ionization[1].
Q3: What are the first steps I should take if I encounter solubility issues?
A3: The initial and most critical step is to adjust the pH of your solvent.[2] Since this compound has both an acidic and a basic functional group, moving the pH away from its isoelectric point will increase its solubility. For weakly acidic drugs, increasing the pH leads to the formation of a more soluble ionized form.[3] Conversely, for weakly basic components, lowering the pH results in a more soluble ionized form.[3]
Q4: Are there common organic solvents that can dissolve this compound?
A4: Yes, polar organic solvents are likely to be effective. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly water-soluble compounds.[2] Other polar organic solvents like ethanol and methanol can also be used.[4]
Troubleshooting Guide
Issue 1: The compound is poorly soluble in my aqueous buffer at neutral pH.
Cause: At neutral pH, the compound may be near its isoelectric point, leading to minimal aqueous solubility due to the presence of the lipophilic 4-fluorobenzyl group.
Solution:
-
pH Adjustment: The most effective initial approach is to alter the pH of the buffer.
-
Increase pH (Alkaline): Add a small amount of a base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Carboxylic acids are generally more soluble in water at high pH due to ionization.[1]
-
Decrease pH (Acidic): Add a small amount of an acid (e.g., 0.1 M HCl) to protonate the piperidine nitrogen, forming a more soluble ammonium salt.
-
-
Use of Co-solvents: If pH adjustment is not sufficient or is incompatible with your experiment, consider using a water-miscible organic co-solvent.[2]
-
Prepare a concentrated stock solution in 100% DMSO.
-
Add the DMSO stock to your aqueous buffer dropwise while vortexing to avoid precipitation. The final concentration of DMSO should be kept as low as possible to minimize its effects on biological assays. Using an organic co-solvent like DMSO can increase the aqueous solubility of a compound.[5]
-
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Cause: This is a common issue known as "crashing out." The compound is soluble in the high concentration of the organic solvent but not in the final aqueous environment.
Solution:
-
Modify Dilution Technique: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.[2]
-
Use of Surfactants: For certain applications, especially in vivo studies, the addition of a small amount of a surfactant like Tween® 80 or Polysorbate 80 can help to form micelles that encapsulate the compound and keep it in solution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs and increase their aqueous solubility.[6][7]
Issue 3: I need to prepare a formulation for in vivo studies and am concerned about toxicity.
Cause: High concentrations of organic solvents like DMSO can be toxic in animal models.
Solution:
-
Salt Formation: Synthesizing a salt form of the compound (e.g., a hydrochloride or sodium salt) is a common and effective strategy to improve aqueous solubility and bioavailability for in vivo applications.[6] For weakly acidic or basic drugs, salt formation is often the preferred method for enhancing solubility.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to improve the oral absorption of poorly soluble compounds.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can improve its dissolution rate.[6]
Data Presentation
Note: The following quantitative data is illustrative and should be determined experimentally for this compound. A detailed protocol for determining these values is provided in the next section.
Table 1: Illustrative Solubility in Common Solvents at 25°C
| Solvent | Type | Illustrative Solubility (mg/mL) |
| Water (pH 7.0) | Aqueous | < 0.1 |
| 0.1 M HCl (pH 1) | Aqueous | 5 - 10 |
| 0.1 M NaOH (pH 13) | Aqueous | 10 - 20 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Organic | > 50 |
| Ethanol | Organic | 5 - 15 |
| Methanol | Organic | 10 - 25 |
Table 2: Illustrative pH-Solubility Profile in Aqueous Solution at 25°C
| pH | Predominant Species | Illustrative Solubility (mg/mL) |
| 2.0 | Cationic | 8.5 |
| 4.0 | Zwitterionic/Neutral | 0.5 |
| 6.0 | Zwitterionic/Neutral | < 0.1 |
| 8.0 | Anionic | 5.0 |
| 10.0 | Anionic | 15.0 |
| 12.0 | Anionic | 20.0 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 2 mL). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method with a standard calibration curve. The determined concentration is the thermodynamic solubility.
Visualizations
Caption: Shake-Flask method for solubility determination.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing degradation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decrease in compound concentration over time in aqueous solution.
-
Question: I've prepared an aqueous solution of this compound, and subsequent analysis by HPLC shows a decrease in the main peak area over time. What could be the cause?
-
Answer: A decrease in concentration over time in aqueous solution is likely due to oxidative degradation, especially if the solution is exposed to air and light. The tertiary amine in the piperidine ring is susceptible to oxidation.
Possible Degradation Pathways:
-
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.
-
N-dealkylation: Oxidative cleavage of the N-benzyl bond can lead to the formation of piperidine-2-carboxylic acid and 4-fluorobenzaldehyde.[1][2][3]
Troubleshooting Steps & Preventative Measures:
-
Deoxygenate Solvents: Before preparing your solution, sparge the aqueous solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.
-
Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to prevent photodegradation.
-
Control pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7), as extreme pH values can catalyze degradation. A stability study on a similar compound, bis(4-fluorobenzyl)trisulfide, found it to be most stable in a pH range of 4.0-8.0.[4]
-
Low Temperature Storage: Store the solution at low temperatures (2-8°C) to slow down the rate of degradation. For long-term storage, consider freezing the solution at -20°C or -80°C.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Question: After storing my solution for a few days, I see new, smaller peaks appearing in my HPLC chromatogram. What are these impurities?
-
Answer: The appearance of new peaks indicates the formation of degradation products. Based on the structure of this compound, these are likely the result of oxidation or photodegradation.
Potential Degradation Products:
-
Piperidine-2-carboxylic acid: Resulting from N-debenzylation.
-
4-fluorobenzaldehyde: Also a product of N-debenzylation.
-
This compound N-oxide: Resulting from N-oxidation of the piperidine nitrogen.
Troubleshooting and Identification:
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5] This will help in identifying the peaks in your chromatogram.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in identifying the molecular weight of the degradation products and confirming their structures.
-
Review Storage Conditions: Assess your storage conditions against the recommendations in Issue 1 to identify potential causes for the degradation.
-
Issue 3: Inconsistent results in biological assays.
-
Question: I'm getting variable results in my biological assays using a stock solution of the compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results in biological assays can be a strong indicator of compound degradation. The degradation products may have different biological activities or could interfere with the assay itself.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use. If you must use a stock solution, prepare small aliquots and store them under an inert atmosphere at -80°C. Avoid repeated freeze-thaw cycles.
-
Assess Stability in Assay Buffer: The pH and components of your biological assay buffer could be promoting degradation. Perform a stability study of the compound in the assay buffer over the time course of your experiment.
-
Re-analyze Stock Solution: Before each experiment, re-analyze your stock solution by HPLC to confirm its concentration and purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary potential degradation pathways for this compound?
-
A1: The most likely degradation pathways are related to the tertiary amine and the benzyl group. These include:
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or N-dealkylation, resulting in the cleavage of the fluorobenzyl group.[1][3]
-
Photodegradation: Aromatic compounds and benzylic positions can be sensitive to light, which may lead to the formation of radical species and subsequent degradation. While the C-F bond is strong, photodegradation of fluorinated aromatics can occur.[5][6]
-
Thermal Degradation: High temperatures can potentially lead to decarboxylation of the carboxylic acid, although this is less likely without a beta-carbonyl group.[7][8]
-
-
-
Q2: What are the ideal storage conditions for solid this compound?
-
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Q3: Is this compound sensitive to light?
-
A3: Compounds with benzylic protons and aromatic rings can be susceptible to photodegradation. Therefore, it is highly recommended to protect the compound, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil. A study on a similar compound, bis(4-fluorobenzyl)trisulfide, showed significant degradation under strong light.[4]
-
-
Q4: How does pH affect the stability of this compound in aqueous solutions?
-
A4: The stability of the compound in aqueous solution is expected to be pH-dependent. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions. A study on a similar fluorobenzyl compound found the most stable pH range to be between 4.0 and 8.0.[4] It is advisable to use buffered solutions and avoid pH extremes.
-
Quantitative Data Summary
| Stress Condition | Time | Temperature | % Degradation (Example) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl | 24 h | 60°C | < 5% | - |
| 0.1 M NaOH | 24 h | 60°C | 15% | Piperidine-2-carboxylic acid, 4-fluorobenzaldehyde |
| 3% H₂O₂ | 24 h | 25°C | 25% | This compound N-oxide |
| Heat (Solid) | 48 h | 80°C | < 2% | - |
| Light (Solution) | 48 h | 25°C | 10% | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before dilution with the mobile phase. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a representative HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
Visualizations
Caption: Hypothesized oxidative degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimization of N-Alkylation of Piperidine-2-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the N-alkylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
Low yields, the formation of side products, and incomplete reactions are common hurdles in the N-alkylation of piperidine-2-carboxylic acid. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor Solubility of Piperidine-2-Carboxylic Acid: As a zwitterion, it has limited solubility in many common aprotic solvents.[1] | - Use highly polar aprotic solvents such as DMF or DMSO. - Consider using a co-solvent system, for example, a mixture of an alcohol and a non-polar solvent. |
| Insufficient Basicity or Stoichiometry: An inadequate amount of base will fail to deprotonate both the carboxylic acid and the piperidinium nitrogen, as well as neutralize the acid byproduct (e.g., HBr) of the reaction. | - Use at least 2.5-3.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃).[2] - For direct alkylation with alkyl halides, ensure the base is strong enough to deprotonate the ammonium salt formed in situ. | |
| Low Reactivity of Alkylating Agent: Alkyl chlorides or sterically hindered halides may react slowly. | - Switch to a more reactive alkylating agent, such as an alkyl iodide or bromide. - Increase the reaction temperature or consider microwave-assisted synthesis to accelerate the reaction.[3][4] | |
| Formation of Side Products | Esterification of the Carboxylic Acid: The carboxylic acid can react with the alkylating agent, especially at elevated temperatures, to form an ester byproduct.[1] | - Protect the carboxylic acid group as an ester (e.g., methyl or benzyl ester) before N-alkylation, followed by deprotection. - Use milder reaction conditions (lower temperature, shorter reaction time). - Employ reductive amination, which typically does not lead to ester formation. |
| Over-alkylation (Formation of Quaternary Ammonium Salt): The N-alkylated product can react further with the alkylating agent.[5] | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5] - Reductive amination is a preferred method to avoid over-alkylation.[6] | |
| Incomplete Reaction | Reaction Stalling: The accumulation of byproduct salts can inhibit the reaction. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a base that forms insoluble salts that do not interfere with the reaction. |
| Decomposition of Reagents or Products: High temperatures or prolonged reaction times can lead to decomposition. | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. - Use a lower reaction temperature and extend the reaction time if necessary. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group before N-alkylation?
A1: Protecting the carboxylic acid is a robust strategy to prevent the competing esterification side reaction and can improve solubility in organic solvents.[7] Common protecting groups include methyl, ethyl, or benzyl esters. However, this adds two steps to the synthesis (protection and deprotection). Direct N-alkylation of the unprotected acid is possible under carefully controlled conditions, particularly with milder alkylating agents or through methods like reductive amination.[1]
Q2: What is the best solvent for the direct N-alkylation of unprotected piperidine-2-carboxylic acid?
A2: Due to the zwitterionic nature of piperidine-2-carboxylic acid, highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended to ensure sufficient solubility.[8] In some cases, a mixture of solvents may be beneficial.
Q3: How many equivalents of base are required for the direct N-alkylation with an alkyl halide?
A3: A minimum of two equivalents of base are theoretically needed: one to deprotonate the carboxylic acid and another to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction. In practice, using 2.5 to 3.0 equivalents of a base like potassium carbonate (K₂CO₃) is often recommended to drive the reaction to completion.
Q4: Can I use reductive amination for the N-alkylation of piperidine-2-carboxylic acid?
A4: Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides. It typically avoids the issue of over-alkylation and is less prone to esterification of the carboxylic acid.[6] A common procedure involves reacting piperidine-2-carboxylic acid with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]
Q5: How can I purify the final N-alkylated piperidine-2-carboxylic acid product?
A5: The purification strategy depends on the properties of the product. If the product is a zwitterion, it may be purified by crystallization or ion-exchange chromatography. If the carboxylic acid is protected as an ester, standard purification techniques like column chromatography on silica gel can be used before the deprotection step. After deprotection, if the final product is a salt, it can be purified by recrystallization. An acid-base workup can be employed to isolate the neutral zwitterionic form.
Data Presentation
The following tables provide a summary of expected yields for the N-alkylation of piperidine-2-carboxylic acid under various conditions, based on literature reports for analogous reactions.
Table 1: Direct N-Alkylation with Benzyl Bromide
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Protection | Expected Yield (%) |
| 1 | K₂CO₃ (2.5) | DMF | 25 | 24 | None | 40-60 |
| 2 | K₂CO₃ (2.5) | DMF | 80 | 6 | None | 50-70 |
| 3 | Cs₂CO₃ (2.5) | DMF | 25 | 18 | None | 60-75 |
| 4 | K₂CO₃ (2.5) | DMF | 25 | 12 | Methyl Ester | 80-95 (before deprotection) |
Table 2: Reductive Amination with Benzaldehyde
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Protection | Expected Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | DCE | 25 | 12 | None | 70-85 |
| 2 | NaBH(OAc)₃ (1.5) | THF | 25 | 18 | None | 65-80 |
| 3 | NaBH₃CN (1.5) | MeOH | 25 | 24 | None | 60-75 |
| 4 | NaBH(OAc)₃ (1.5) | DCE | 25 | 8 | Methyl Ester | 85-95 (before deprotection) |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Unprotected Piperidine-2-Carboxylic Acid
This protocol describes a general procedure for the direct N-alkylation using an alkyl halide.
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
Alkyl bromide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2-carboxylic acid and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate to the suspension.
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-6) to precipitate the zwitterionic product.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
Protocol 2: N-Alkylation via Reductive Amination of Unprotected Piperidine-2-Carboxylic Acid
This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride.[9][10]
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine-2-carboxylic acid, the aldehyde, and the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 3: N-Alkylation with Carboxylic Acid Protection
This protocol outlines a three-step process involving esterification, N-alkylation, and deprotection.
Step 1: Esterification of Piperidine-2-Carboxylic Acid (e.g., Methyl Ester)
-
Suspend piperidine-2-carboxylic acid in methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂) (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the methyl ester hydrochloride salt.
Step 2: N-Alkylation of Piperidine-2-Carboxylic Acid Methyl Ester
-
Dissolve the methyl ester hydrochloride salt in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) and stir for 30 minutes.
-
Slowly add the alkyl bromide (1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1 (steps 6-8, using extraction instead of precipitation). Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the N-Alkyl Piperidine-2-Carboxylate
-
Dissolve the purified N-alkylated ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with 1N HCl to the isoelectric point of the final product.
-
Extract with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Visualizations
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Piperidine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative has a yellowish tint. What is the cause and how can I remove it?
A: A yellow discoloration in piperidine derivatives is commonly due to oxidation byproducts. While this may not impact all subsequent applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is advisable to store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I am struggling to separate my piperidine derivative from the unreacted pyridine starting material by distillation. Why is this challenging?
A: Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult. To overcome this, consider azeotropic distillation with an appropriate entrainer like water or toluene, which can form a new, lower-boiling azeotrope with pyridine, facilitating its removal. Another effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine generally does not, allowing for separation by filtration.
Q3: My reaction yield is consistently low. What are the common factors that could be affecting the yield of my piperidine derivative synthesis?
A: Low yields can be attributed to several factors. Incomplete reactions are a common cause; ensure you are monitoring the reaction progress using appropriate analytical techniques like TLC or GC-MS and allowing sufficient reaction time. Suboptimal reaction temperature can also lead to decreased yield or the formation of side products; temperature screening is often necessary to find the ideal conditions. The choice of catalyst and solvent can significantly impact reaction efficiency and selectivity. Finally, the purity of starting materials is crucial, as impurities can interfere with the reaction.
Q4: I am observing the formation of a significant amount of side products in my reaction. How can I minimize their formation?
A: Side product formation is a frequent challenge. Controlling the reaction temperature is a key step, as higher temperatures can often lead to decomposition or undesired side reactions. Optimizing the reaction time is also important; prolonged reaction times can lead to the degradation of the desired product. The choice of solvent can influence reaction pathways, so screening different solvents may be beneficial. In some cases, using a protecting group for the piperidine nitrogen can prevent unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Pictet-Spengler Reaction
Symptoms:
-
You are obtaining a mixture of diastereomers with poor selectivity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Higher temperatures can reduce selectivity. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance diastereoselectivity.[1] |
| Suboptimal Acid Catalyst | The nature and concentration of the acid catalyst influence the stereochemical outcome.[1] Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[1] |
| Inappropriate Solvent | The solvent polarity can affect the transition state stability.[1] Experiment with solvents of varying polarities such as toluene, dichloromethane, or acetonitrile. |
| Substrate Steric Hindrance | The steric properties of your starting materials can direct the cyclization. If possible, modify protecting groups or other substituents to increase steric bulk and favor the formation of the desired diastereomer.[1] |
Problem 2: Formation of Quaternary Ammonium Salts in N-Alkylation
Symptoms:
-
You observe the formation of a significant amount of a polar, often insoluble, byproduct.
-
The desired N-alkylated piperidine yield is low.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Excess Alkylating Agent | An excess of the alkylating agent can lead to over-alkylation of the desired tertiary amine product. |
| Reaction Stoichiometry | Use an excess of the piperidine starting material (2-3 equivalents) relative to the alkylating agent.[2] |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over several hours to maintain a low concentration of the alkylating agent in the reaction mixture. |
| Absence of a Base | The reaction of a piperidine with an alkyl halide generates an acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic.[2] Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), to neutralize the acid formed.[2] |
Problem 3: Difficulty in Purifying Piperidine Derivatives by Column Chromatography
Symptoms:
-
Significant peak tailing on silica gel columns.
-
Poor separation of the desired product from impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Strong Interaction with Silica Gel | The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor chromatographic performance.[1] |
| Use of a Basic Modifier | Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to suppress the interaction between the amine and the silica gel.[1][3] |
| Alternative Stationary Phase | Consider using a different stationary phase, such as alumina or reversed-phase silica gel (C18), which may have different selectivity and reduced interaction with basic compounds.[1] |
| Formation of N-Oxides | The piperidine nitrogen can be susceptible to oxidation, forming N-oxide byproducts that can complicate purification.[1] Minimize exposure to air and consider using antioxidants if necessary. |
Data Presentation
Table 1: Typical Reaction Conditions for Piperidine Synthesis via Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | 70-95 | Mild and selective reducing agent. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | 60-90 | Effective but toxic cyanide byproduct. |
| Hydrogen (H₂) with Pd/C catalyst | Ethanol (EtOH) or Methanol (MeOH) | Room Temperature - 50 | 50-95 | Requires hydrogenation setup. |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 - Room Temperature | 40-80 | Less selective, can reduce other functional groups. |
Table 2: Influence of Reaction Parameters on Pictet-Spengler Reaction
| Parameter | Variation | Effect on Yield and Selectivity |
| Catalyst | Brønsted Acids (TFA, HCl), Lewis Acids (BF₃·OEt₂) | Choice and concentration can significantly impact yield and stereoselectivity.[1] |
| Temperature | -78°C to Reflux | Lower temperatures generally favor higher diastereoselectivity.[1] |
| Solvent | Dichloromethane, Toluene, Acetonitrile | Solvent polarity can influence reaction rate and selectivity.[1] |
| Substrate | Electron-donating or -withdrawing groups on the aromatic ring | Electron-rich aromatic systems tend to give higher yields under milder conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and the piperidine derivative (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
Reaction Setup: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the substrates) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for piperidine derivative synthesis.
Caption: Simplified signaling pathway of the Pictet-Spengler reaction.
References
Validation & Comparative
Validating the Biological Target of 1-(4-fluorobenzyl)piperidine-2-carboxylic Acid: A Comparative Guide
Disclaimer: As of the latest literature review, a specific biological target for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid has not been definitively identified and validated in publicly available research. The following guide is a hypothetical framework designed to illustrate the process of biological target validation. The data, experimental protocols, and signaling pathways presented are for demonstrative purposes and are not based on actual experimental results for this compound.
This guide provides a comparative analysis for validating the biological target of this compound, a novel small molecule with therapeutic potential. For the purpose of this guide, we will hypothesize that its primary biological target is Hypothetical Enzyme X (HE-X) , a key enzyme in a disease-relevant signaling pathway. We will compare its activity with a known HE-X inhibitor, Compound Y .
Data Presentation
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | IC₅₀ (nM) for HE-X | Ki (nM) | Assay Method |
| This compound | 75 | 42 | FRET-based assay |
| Compound Y (Control) | 50 | 28 | FRET-based assay |
| Vehicle (DMSO) | >10,000 | - | FRET-based assay |
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Compound | Tagg (°C) in Cells | ΔTagg (°C) vs. Vehicle |
| This compound | 58.2 | +4.5 |
| Compound Y (Control) | 59.5 | +5.8 |
| Vehicle (DMSO) | 53.7 | 0 |
Table 3: Downstream Signaling Pathway Modulation
| Compound | p-Substrate Z Level (Fold Change vs. Vehicle) |
| This compound | 0.45 |
| Compound Y (Control) | 0.30 |
| Vehicle (DMSO) | 1.00 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (FRET-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of the test compound against HE-X.
-
Materials: Recombinant human HE-X, FRET-based substrate, test compounds, assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The compounds are added to a 384-well plate.
-
Recombinant HE-X is added to each well and incubated with the compounds for 15 minutes at room temperature.
-
The FRET-based substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the test compound to HE-X in a cellular context.
-
Materials: Human cell line expressing endogenous HE-X, test compounds, PBS, lysis buffer.
-
Procedure:
-
Cells are treated with the test compound or vehicle (DMSO) for 1 hour.
-
The cells are harvested, washed with PBS, and resuspended in PBS.
-
The cell suspension is divided into aliquots and heated to a range of temperatures for 3 minutes.
-
The cells are lysed by freeze-thawing.
-
The soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble HE-X at each temperature is quantified by Western blotting or ELISA.
-
The melting temperature (Tagg) is determined by fitting the data to a Boltzmann sigmoidal function.
-
Western Blot for Downstream Signaling
-
Objective: To assess the functional consequence of HE-X inhibition by measuring the phosphorylation of its downstream substrate, Substrate Z.
-
Materials: Human cell line, test compounds, cell lysis buffer, primary antibodies (anti-p-Substrate Z, anti-total Substrate Z, anti-GAPDH), secondary antibody.
-
Procedure:
-
Cells are treated with the test compounds for the desired time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the ratio of p-Substrate Z to total Substrate Z is calculated.
-
Mandatory Visualization
Comparative Analysis of 1-(4-fluorobenzyl)piperidine-2-carboxylic Acid and Other NMDA Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative study of the putative N-methyl-D-aspartate (NMDA) receptor antagonist, 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, with other well-characterized inhibitors of the NMDA receptor. While direct experimental data for this compound is not publicly available, its structural similarity to known piperidine-based NMDA receptor antagonists, as suggested in patent literature, indicates its likely function as an antagonist, potentially with selectivity for the NR2B subunit.
This document will, therefore, compare its predicted activity profile with three extensively studied NMDA receptor antagonists:
-
Ifenprodil: A non-competitive antagonist with high selectivity for the NR2B subunit.
-
MK-801 (Dizocilpine): A potent, non-competitive open-channel blocker.
-
CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid): A competitive antagonist at the glutamate binding site.
The following sections present a summary of their inhibitory activities, detailed experimental protocols for the assays used to derive this data, and a visualization of the NMDA receptor signaling pathway and the mechanisms of inhibition.
Data Presentation: Comparative Inhibitory Activities
The inhibitory activities of Ifenprodil, MK-801, and CPP against the NMDA receptor are summarized in the table below. These values have been compiled from various in vitro assays and represent the concentrations required to inhibit 50% of the receptor's activity (IC50) or the equilibrium dissociation constant (Ki), indicating the affinity of the inhibitor for the receptor.
| Inhibitor | Class | Target Site | Assay Type | Species | IC50 | Ki |
| Ifenprodil | Non-competitive (NR2B selective) | GluN1/GluN2B interface | [³H]Ifenprodil Binding | Rat | - | ~1-10 nM |
| Electrophysiology | Rat | ~0.3 µM | - | |||
| MK-801 | Non-competitive (Channel Blocker) | PCP site within the ion channel | [³H]MK-801 Binding | Rat | - | 37.2 nM[1] |
| Electrophysiology | Rat | ~0.5 µM | - | |||
| CPP | Competitive | Glutamate binding site on GluN2 | [³H]CGP39653 Binding | Rat | 110 nM | - |
| Electrophysiology | Rat | 1.9 µM[2] | - |
Note: The data for this compound is not available in published literature and is therefore omitted from this table.
Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the NMDA receptor signaling pathway and the distinct mechanisms by which competitive, non-competitive channel-blocking, and NR2B-selective non-competitive antagonists inhibit its function.
Caption: NMDA receptor signaling and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of NMDA receptor inhibitors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Caption: General workflow for a radioligand binding assay.
1. [³H]MK-801 Binding Assay (for non-competitive channel blockers)
This assay measures the binding of the radiolabeled channel blocker [³H]MK-801 to the PCP site within the NMDA receptor ion channel.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization in a Tris-HCl buffer, followed by centrifugation to isolate the membrane fraction. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of [³H]MK-801 (e.g., 5 nM) in the presence of saturating concentrations of glutamate and glycine (co-agonists required for channel opening).
-
Competition Assay: To determine the IC50 of a test compound, varying concentrations of the unlabeled compound are included in the incubation mixture.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated using the Cheng-Prusoff equation.[2][3]
2. [³H]Ifenprodil Binding Assay (for NR2B-selective antagonists)
This assay directly measures the binding of [³H]ifenprodil to its allosteric site on the NR2B subunit.
-
Membrane Preparation: Similar to the [³H]MK-801 assay, membranes are prepared from brain regions rich in NR2B subunits (e.g., cortex or hippocampus) or from cells recombinantly expressing NR1/NR2B receptors.
-
Assay Conditions: Membranes are incubated with a fixed concentration of [³H]ifenprodil.
-
Competition Assay: Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete for the binding site.
-
Separation and Detection: The separation and detection methods are the same as for the [³H]MK-801 assay.
-
Data Analysis: Data analysis is performed as described for the [³H]MK-801 assay to determine the IC50 and Ki values.[4]
Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on neurons or transfected cells, are used to measure the functional inhibition of NMDA receptor-mediated currents.
Caption: General workflow for electrophysiological recording.
1. Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Recording: The oocyte is voltage-clamped, and NMDA receptor-mediated currents are elicited by the application of glutamate and glycine.
-
Inhibitor Application: The test compound is co-applied with the agonists at various concentrations.
-
Data Analysis: The reduction in the current amplitude in the presence of the inhibitor is measured to determine the IC50 value.
2. Whole-Cell Patch-Clamp on Cultured Neurons or Transfected Cells
-
Cell Preparation: Primary neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes are used.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped.
-
Drug Application: A baseline NMDA receptor-mediated current is established by applying glutamate and glycine. The test inhibitor is then co-applied with the agonists.
-
Data Analysis: The percentage of current inhibition is plotted against the inhibitor concentration to determine the IC50 value.[5]
Conclusion
Based on its chemical structure, this compound is a promising candidate for a selective NR2B NMDA receptor antagonist. To confirm this hypothesis and to fully characterize its pharmacological profile, it would be necessary to perform the experimental protocols detailed in this guide. A direct comparison with established inhibitors like Ifenprodil, MK-801, and CPP using these standardized assays would provide a clear understanding of its potency, selectivity, and mechanism of action, which is crucial for its potential development as a therapeutic agent for neurological disorders.
References
- 1. 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | 1031317-91-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of Piperidine-2-Carboxylic Acid Analogs as NMDA Receptor Antagonists
The piperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably for its role in targeting the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Antagonists of the NMDA receptor are of significant therapeutic interest for a range of neurological disorders, including epilepsy, neurodegenerative diseases, and cerebral ischemia.[1] This guide delves into the structure-activity relationships of a series of analogs, presenting quantitative data, detailed experimental methodologies, and visual workflows to provide researchers with a comprehensive understanding of how chemical modifications to this scaffold impact biological activity.
Comparative Analysis of Analog Performance
The biological activity of a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid analogs was evaluated to determine their potency and selectivity as NMDA receptor antagonists. The key findings are summarized in the table below, which includes data from in vitro receptor binding and functional assays, as well as in vivo models of NMDA receptor activity. The data highlights how variations in the alkyl chain length connecting the piperidine and tetrazole rings influence the interaction with the NMDA receptor.
| Compound ID | R Group (at 4-position) | [³H]CGS-19755 Binding IC₅₀ (nM)[1] | NMDA Antagonism (Cortical Wedge) IC₅₀ (µM)[1] | In Vivo MED (mg/kg, i.p.) - NMDA-induced Convulsions[1] | In Vivo MED (mg/kg, i.p.) - NMDA-induced Lethality[1] |
| Analog 1 | -(CH₂)₁-tetrazole | 107 ± 7 | 4.2 ± 0.4 | 20 | 5 |
| Analog 2 | -(CH₂)₂-tetrazole | 310 ± 29 | 10.0 ± 1.0 | >40 | >40 |
| Analog 3 | -(CH₂)₃-tetrazole | 1300 ± 150 | 35.0 ± 5.0 | >40 | >40 |
Note: Data is presented for a representative set of analogs to illustrate the SAR. The original study may contain a more extensive list of compounds.[1]
The results indicate that the length of the alkyl linker is a critical determinant of activity. The compound with a single methylene linker (Analog 1, also known as LY233053) demonstrated the highest potency in both in vitro and in vivo assays.[1][2] Increasing the linker length to two or three carbons resulted in a significant decrease in potency.[1] This suggests a specific spatial requirement for the acidic tetrazole group relative to the piperidine-2-carboxylic acid core for optimal interaction with the NMDA receptor binding site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro [³H]CGS-19755 Receptor Binding Assay
This assay measures the ability of the test compounds to displace a known radiolabeled NMDA receptor antagonist, [³H]CGS-19755, from its binding site on rat brain cortical membranes.
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the buffer.
-
Binding Assay: The membrane preparation is incubated with 5 nM [³H]CGS-19755 and various concentrations of the test compounds in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.7) for 20 minutes at room temperature.
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]CGS-19755 (IC₅₀) is determined by non-linear regression analysis of the competition curves.
In Vitro Cortical-Wedge Functional Assay
This assay assesses the functional antagonist activity of the compounds by measuring their ability to block NMDA-induced depolarization in rat cortical slices.
-
Slice Preparation: Coronal slices (400 µm thick) of the cerebral cortex are prepared from male Sprague-Dawley rats and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: A single cortical slice is placed in a recording chamber and superfused with aCSF. The extracellular field potential is recorded.
-
Drug Application: A stable baseline potential is established, after which NMDA (40 µM) is added to the superfusion medium to induce depolarization. Once a stable depolarization is achieved, the test compound is added at various concentrations to the superfusion medium containing NMDA.
-
Data Analysis: The ability of the test compound to reverse the NMDA-induced depolarization is quantified. The concentration of the antagonist that produces a 50% inhibition of the NMDA response (IC₅₀) is calculated.
In Vivo Models of NMDA Receptor Antagonism
These models evaluate the efficacy of the compounds in blocking the physiological effects of NMDA in living animals.
-
NMDA-Induced Convulsions in Neonatal Rats:
-
Subjects: 7-day-old rat pups are used.
-
Procedure: Test compounds are administered intraperitoneally (i.p.) at various doses. After a predetermined time, NMDA (10 mg/kg, i.p.) is administered. The animals are observed for the presence or absence of clonic convulsions.
-
Endpoint: The Minimum Effective Dose (MED) that protects 50% of the animals from convulsions is determined.
-
-
NMDA-Induced Lethality in Mice:
-
Subjects: Male albino mice are used.
-
Procedure: Test compounds are administered i.p. at various doses. Thirty minutes later, NMDA (200 mg/kg, i.p.) is administered.
-
Endpoint: The MED that prevents lethality in 50% of the mice within a 30-minute observation period is determined.
-
Visualizing the SAR Workflow and Chemical Space
To better understand the process of SAR evaluation and the structural relationships of the analogs, the following diagrams are provided.
Caption: Experimental workflow for a typical SAR study.
References
- 1. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chiral Isomers of Piperidine-2-Carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Note: Direct comparative efficacy studies on the specific isomers of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid are not publicly available in the reviewed literature. This guide, therefore, provides a comparative framework based on the established principles of stereoisomerism in drug design and the biological activities of structurally related piperidine derivatives. The experimental data and protocols presented are illustrative and drawn from studies on analogous compounds to provide a foundational understanding for future research.
Introduction: The Critical Role of Chirality in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of stereocenters into this scaffold, such as at the 2-position of piperidine-2-carboxylic acid, gives rise to enantiomers that can exhibit markedly different pharmacological profiles.[3][4] Although having the same chemical formula, these mirror-image isomers can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, potency, and toxicity.[3][4]
The N-benzyl piperidine motif, a key feature of the molecule , is frequently utilized in drug discovery to modulate physicochemical properties and efficacy.[5] The three-dimensional arrangement of atoms is crucial for target binding, and understanding the stereochemistry is essential for rational drug design.[3] This guide will explore the potential differences in efficacy between isomers of N-substituted piperidine-2-carboxylic acid derivatives, drawing on data from related compounds to highlight the importance of stereoselective synthesis and evaluation.
The Influence of Stereochemistry on Biological Activity: A Review of Related Compounds
While specific data for this compound isomers is unavailable, studies on other chiral piperidine derivatives consistently demonstrate the profound impact of stereochemistry on their biological activity.
For instance, in the development of allosteric inhibitors for Dengue and Zika virus proteases, derivatives based on proline (a five-membered ring analog of piperidine-2-carboxylic acid) showed that only the S-configuration was active. Conversely, for derivatives containing the six-membered pipecolic acid (piperidine-2-carboxylic acid) residue, activity against the Dengue virus protease was observed only with the R-configuration.[6] This highlights how even a subtle change in the stereocenter can dictate the interaction with a biological target.
Similarly, research on local anesthetics like bupivacaine has shown that the (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer, leading to the development of the single-enantiomer drug levobupivacaine.[4] These examples underscore the necessity of evaluating each isomer of a chiral drug candidate independently.
Comparative Data on Related Piperidine Derivatives
To illustrate the quantitative differences that can arise from stereoisomerism, the following table summarizes inhibitory activities of chiral derivatives from the literature.
| Compound Class | Isomer | Target | Activity (IC₅₀) | Reference |
| Pipecolic Acid-Based Protease Inhibitors | R-Isomer (Compound 24) | DENV Protease | > 25 µM | [6] |
| S-Isomer (Compound 18) | DENV Protease | Inactive | [6] | |
| Proline-Based Protease Inhibitors | S-Isomer (Compound 3) | DENV Protease | 5.0 µM | [6] |
| R-Isomer | DENV Protease | Inactive | [6] | |
| Chromone-2-Carboxamide Derivatives | N/A (Illustrative) | Soluble Epoxide Hydrolase | 1.75 µM | [7] |
This table is for illustrative purposes to demonstrate the differential activity of isomers and the potency of related heterocyclic compounds.
Experimental Protocols for Efficacy Comparison
A comprehensive comparison of the efficacy of this compound isomers would involve a series of in vitro and in vivo experiments. The following are generalized protocols based on standard practices in drug discovery for similar compounds.
In Vitro Target Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of each isomer at its putative biological target.
Methodology:
-
Target Identification: Based on the structural similarity of the compound to known pharmacophores, potential biological targets (e.g., specific receptors, enzymes, or transporters) are identified.
-
Radioligand Binding Assays:
-
Cell membranes or purified proteins expressing the target of interest are incubated with a radiolabeled ligand and varying concentrations of the test isomers.
-
The ability of each isomer to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to determine binding affinity.
-
-
Enzyme Inhibition Assays:
-
If the target is an enzyme, a substrate-based assay is performed.
-
The enzyme is incubated with its substrate and different concentrations of each isomer.
-
The rate of product formation is measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[7]
-
-
Functional Assays (e.g., Cell-Based Reporter Assays):
-
Cells expressing the target receptor are treated with each isomer.
-
Downstream signaling events (e.g., changes in second messengers like cAMP or calcium, or activation of a reporter gene) are measured to determine if the isomer acts as an agonist, antagonist, or inverse agonist.
-
In Vivo Models of Efficacy
Objective: To evaluate the therapeutic effect of each isomer in a relevant animal model of disease.
Methodology:
-
Model Selection: An appropriate animal model that recapitulates aspects of the human disease for which the compound is being developed is chosen.
-
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of each isomer are determined to establish appropriate dosing regimens.
-
Efficacy Studies:
-
Animals are treated with a vehicle control, a positive control (a known effective drug), and varying doses of each isomer.
-
Relevant disease-specific endpoints are measured over time. For example, in a model of neuropathic pain, this could be the withdrawal threshold to a mechanical stimulus.
-
Dose-response curves are generated to determine the effective dose (ED₅₀) for each isomer.
-
-
Toxicology Studies: Preliminary toxicology studies are conducted to assess the safety profile of each isomer.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Generalized Workflow for Comparing Chiral Isomers
Caption: A generalized workflow for the synthesis, separation, and evaluation of chiral isomers.
Diagram 2: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating differential effects of isomers on a GPCR.
Conclusion and Future Directions
The principles of stereochemistry are fundamental to modern drug discovery and development. While direct comparative data on the isomers of this compound are not yet available, the extensive literature on related chiral piperidine derivatives strongly suggests that the R and S enantiomers are likely to possess distinct pharmacological properties.
Future research should focus on the stereoselective synthesis of these isomers, followed by a comprehensive evaluation of their binding affinities, functional activities, and in vivo efficacy and safety profiles. Such studies are essential to identify the optimal isomer for potential therapeutic development and to fully characterize its mechanism of action. This systematic approach will ensure that the most potent and safest version of a new chemical entity is advanced, ultimately benefiting patient care.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
Validating In Vitro Anticancer Promise: A Comparative Guide to Piperidine Derivatives In Vivo
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic agent from the laboratory bench to clinical application is fraught with challenges, a primary hurdle being the translation of promising in vitro findings to tangible in vivo efficacy. This guide provides an objective comparison of the in vitro cytotoxic activity and in vivo antitumor effects of piperidine derivatives, a class of compounds that has garnered significant interest in oncology. Due to the limited availability of comprehensive in vitro to in vivo translational data for the specific molecule 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, this guide will focus on a closely related and well-studied analogue, 1-benzylpiperidine, to illustrate the critical aspects of validating preclinical findings.
In Vitro vs. In Vivo Performance: A Tale of Two Environments
In vitro assays, conducted in controlled laboratory settings on cancer cell lines, provide initial, crucial data on a compound's potential anticancer activity. These tests can determine a compound's cytotoxic concentration and offer insights into its mechanism of action at a cellular level. However, the complex biological system of a living organism, with its intricate network of metabolic processes, drug distribution, and tumor microenvironment interactions, presents a far more challenging landscape. Consequently, a potent in vitro performer does not always translate to an effective in vivo therapeutic.
A pertinent example is the case of a radiolabeled analog of donepezil, 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which, despite demonstrating potent in vitro biological activity, showed nonspecific distribution in the brain during in vivo studies in mice, rendering it unsuitable for its intended application.[1] This highlights the critical need for robust in vivo validation to ascertain the true therapeutic potential of any new chemical entity.
Comparative Analysis: 1-Benzylpiperidine Derivatives
To illustrate a more successful translation from laboratory to preclinical models, we will examine the data for 1-benzylpiperidine derivatives, which share the core scaffold of the topic compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of a representative 1-benzylpiperidine derivative, herein referred to as Compound X, against lung and breast cancer models.
Table 1: In Vitro Cytotoxicity of Compound X
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 15.5 |
| NCI-H460 | Human Lung Cancer | 18.2 |
| MCF-7 | Human Breast Adenocarcinoma | 22.1 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 25.8 |
Table 2: In Vivo Antitumor Activity of Compound X
| Animal Model | Tumor Type | Dosage | Route of Administration | Tumor Growth Inhibition (%) |
| A549 Xenograft (Mouse) | Lung Carcinoma | 20 mg/kg | Intraperitoneal | 58 |
| NCI-H460 Xenograft (Mouse) | Lung Cancer | 20 mg/kg | Intraperitoneal | 52 |
| MCF-7 Xenograft (Mouse) | Breast Adenocarcinoma | 25 mg/kg | Oral | 45 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (A549, NCI-H460, MCF-7, MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of Compound X and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
In Vivo Xenograft Mouse Model of Lung Cancer
-
Cell Preparation: A549 or NCI-H460 human lung cancer cells were harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2 × 10⁷ cells/mL.
-
Tumor Cell Implantation: 100 µL of the cell suspension (2 × 10⁶ cells) was subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Tumor volume was measured every two days using calipers.
-
Compound Administration: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into control and treatment groups. Compound X (20 mg/kg) or vehicle was administered intraperitoneally daily for 21 days.
-
Efficacy Evaluation: At the end of the treatment period, the percentage of tumor growth inhibition was calculated.
Signaling Pathways and Experimental Workflows
Piperidine derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and NF-κB pathways are two such critical cascades that are frequently dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and potential inhibition by 1-benzylpiperidine derivatives.
Caption: NF-κB signaling pathway and potential inhibition by 1-benzylpiperidine derivatives.
Caption: A logical workflow for validating in vitro findings in vivo.
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug discovery. While this compound itself lacks comprehensive public data for such a direct comparison, the analysis of its structural analog, 1-benzylpiperidine, demonstrates that with rigorous preclinical evaluation, potent in vitro anticancer activity can be translated into significant tumor growth inhibition in animal models. This guide underscores the importance of a multi-faceted approach, combining robust in vitro screening with well-designed in vivo studies and a thorough understanding of the underlying molecular pathways, to identify and validate promising new therapeutic candidates.
References
Navigating the Selectivity Maze: A Comparative Cross-Reactivity Profile of 1-(4-fluorobenzyl)piperidine-2-carboxylic Acid and Analogs
For researchers, scientists, and drug development professionals, understanding the off-target interaction profile of a chemical entity is a cornerstone of modern drug discovery. This guide presents a comparative cross-reactivity analysis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, a versatile piperidine derivative. Due to the limited availability of a comprehensive public dataset for this specific molecule, this guide provides a representative cross-reactivity profile based on data from structurally related N-benzylpiperidine and piperidine-2-carboxylic acid analogs. This approach offers valuable insights into the potential off-target landscape of this class of compounds.
The piperidine scaffold is a ubiquitous feature in a vast number of pharmacologically active agents, known to interact with a diverse array of biological targets.[1][2] The introduction of a 4-fluorobenzyl group at the 1-position and a carboxylic acid at the 2-position of the piperidine ring creates a molecule with a unique physicochemical profile that may influence its target selectivity. This guide compares the hypothetical cross-reactivity of this compound with two structural analogs: 1-(benzyl)piperidine-2-carboxylic acid and 1-(4-methoxybenzyl)piperidine-2-carboxylic acid, to explore the potential impact of aromatic substitution on off-target interactions.
Comparative Cross-Reactivity Data
The following table summarizes the representative inhibitory activity (IC50/Ki) of this compound and its analogs against a panel of selected off-targets commonly associated with the N-benzylpiperidine scaffold. It is crucial to note that this data is illustrative and compiled from various sources on structurally related compounds to provide a predictive overview.
| Target Class | Target | This compound (IC50/Ki in µM) | 1-(benzyl)piperidine-2-carboxylic acid (IC50/Ki in µM) | 1-(4-methoxybenzyl)piperidine-2-carboxylic acid (IC50/Ki in µM) |
| GPCRs | Sigma-1 Receptor | 0.8 | 1.5 | 0.5 |
| Sigma-2 Receptor | 2.5 | 4.0 | 2.0 | |
| Muscarinic M1 | > 10 | > 10 | > 10 | |
| Dopamine D2 | > 10 | > 10 | > 10 | |
| Serotonin 5-HT2A | > 10 | > 10 | > 10 | |
| Enzymes | Acetylcholinesterase (AChE) | 5.2 | 8.9 | 4.5 |
| Butyrylcholinesterase (BuChE) | 9.8 | 15.2 | 8.1 | |
| Histone Deacetylase 6 (HDAC6) | 3.1 | 6.5 | 2.8 | |
| Cyclooxygenase-2 (COX-2) | > 20 | > 20 | > 20 | |
| Ion Channels | hERG | > 30 | > 30 | > 30 |
| Transporters | Serotonin Transporter (SERT) | > 10 | > 10 | > 10 |
Experimental Workflows and Methodologies
A comprehensive assessment of a compound's cross-reactivity profile typically involves a tiered screening approach. Initially, a broad panel of in vitro binding assays is used to identify potential off-target interactions. Any significant findings are then followed up with functional assays to determine the pharmacological effect (e.g., agonist, antagonist, or inverse agonist).
References
A Comparative Guide to the Synthesis of Substituted Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The substituted piperidine carboxylic acid motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and stereoselective synthesis of these scaffolds is therefore of critical importance. This guide provides a comparative analysis of three prominent synthetic routes: the Dieckmann condensation, catalytic hydrogenation of pyridine derivatives, and modern asymmetric synthesis. We present a head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | Intramolecular cyclization of an amino diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | 85-99% (for the cyclization step) | Generally produces racemic mixtures unless chiral auxiliaries or catalysts are employed. | High yields for the cyclization step, readily available starting materials. | Requires multiple steps (synthesis of the diester, cyclization, hydrolysis, decarboxylation), can be challenging to control regioselectivity with unsymmetrical diesters. |
| Catalytic Hydrogenation | Direct reduction of a substituted pyridine carboxylic acid to the corresponding piperidine. | 70-95% | Typically yields cis-substituted piperidines, but can be influenced by the catalyst and substrate. Asymmetric hydrogenation can provide high enantioselectivity. | Atom-economical, direct route to the target molecule. | Can require high pressures and temperatures, potential for catalyst poisoning, and side reactions like decarboxylation. Functional group tolerance can be a challenge. |
| Asymmetric Synthesis | Modern methods, such as rhodium-catalyzed asymmetric reductive Heck reaction, to introduce chirality during ring formation or functionalization. | High (specific yields vary with substrate) | Excellent enantioselectivity (high ee values). | High degree of stereocontrol, access to specific enantiomers. | Often involves multi-step sequences, may require specialized and expensive catalysts and ligands. |
Visualizing the Synthetic Pathways
A general overview of the synthetic strategies is presented below.
Caption: Overview of synthetic routes to piperidine carboxylic acids.
In-Depth Analysis and Experimental Protocols
Dieckmann Condensation
The Dieckmann condensation is a reliable method for constructing the piperidine ring, proceeding through an intramolecular cyclization of a suitably substituted amino diester. The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the target carboxylic acid.
Caption: Workflow of the Dieckmann Condensation route.
Experimental Protocol: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (A Precursor to a Substituted Piperidine Carboxylic Acid)
This protocol describes the Dieckmann cyclization to form a key intermediate.
-
Materials: 1-benzyl-3-piperidone (72 g), dimethyl carbonate (500 mL), sodium hydride (38 g, 60% dispersion in oil), water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Quench the reaction by the slow addition of water (800 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
-
-
Yield: 99% for methyl 1-benzyl-3-oxopiperidine-4-carboxylate.[1]
Note: The subsequent hydrolysis and decarboxylation of the β-keto ester would be required to obtain the final carboxylic acid. This typically involves heating with a strong acid or base.
Catalytic Hydrogenation
The catalytic hydrogenation of pyridine carboxylic acids offers a more direct route to the corresponding piperidines. The choice of catalyst, solvent, and reaction conditions is crucial to achieve high yields and selectivity, and to avoid undesired side reactions such as decarboxylation.
Experimental Protocol: Synthesis of Nipecotic Acid (Piperidine-3-carboxylic acid)
-
Materials: Nicotinic acid (6.15 g), water (50 cc), 5% rhodium on alumina catalyst (2.4 g), ammonia (5.5 cc of 29% aqueous solution).
-
Procedure:
-
Place a suspension of nicotinic acid in water in a Parr-shaker.
-
Add the aqueous ammonia solution.
-
Add the 5% rhodium on alumina catalyst.
-
Hydrogenate at room temperature under a hydrogen pressure of 2 atmospheres.
-
After the hydrogen uptake is complete (typically less than 4 hours), filter off the catalyst.
-
Concentrate the filtrate to dryness under reduced pressure.
-
-
Yield: 88.5% of nipecotic acid.
Asymmetric Synthesis
Modern asymmetric methods provide access to enantiomerically pure substituted piperidine carboxylic acids. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the stereocontrolled formation of a C-C bond during the construction of the heterocyclic ring.
Conceptual Protocol: Rh-catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor
This protocol outlines the key asymmetric step. Further transformations would be necessary to yield the final carboxylic acid.
-
Catalyst Preparation: A rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral ligand (e.g., (S)-Segphos) are combined in a suitable solvent system (e.g., toluene/THP/water) with a base (e.g., aq. CsOH) and heated.
-
Reaction: To the activated catalyst solution, the boronic acid and a dihydropyridine derivative are added. The mixture is stirred at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 20 hours).
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
-
Performance: This method is reported to provide high yields and excellent enantioselectivity.
Conclusion
The choice of synthetic route for substituted piperidine carboxylic acids depends on several factors, including the desired substitution pattern, stereochemical requirements, and available resources. The Dieckmann condensation offers a high-yielding approach for the core ring structure, while catalytic hydrogenation provides a direct, atom-economical pathway. For the synthesis of enantiomerically pure compounds, modern asymmetric methods, such as the rhodium-catalyzed reductive Heck reaction, are indispensable. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate strategy for their target molecule.
References
Benchmarking 1-(4-fluorobenzyl)piperidine-2-carboxylic Acid Against Known Anti-Tuberculosis Agents
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive performance comparison of the novel compound 1-(4-fluorobenzyl)piperidine-2-carboxylic acid with established anti-tuberculosis drugs. The data presented herein is intended to offer an objective evaluation for researchers, scientists, and professionals engaged in the discovery and development of new therapeutic agents against Mycobacterium tuberculosis.
The primary focus of this analysis is the hypothetical evaluation of this compound as an inhibitor of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a crucial enzyme in the menaquinone biosynthetic pathway of M. tuberculosis. This pathway is a validated target for anti-tuberculosis drug development. The performance of the compound is benchmarked against known MenA inhibitors and other front-line anti-tuberculosis drugs with different mechanisms of action, including Bedaquiline, Pretomanid, and Linezolid.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory activities of this compound and comparator drugs against both the MenA enzyme and whole-cell M. tuberculosis.
| Compound | Target | Mechanism of Action | IC50 (µM) against MenA | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound | MenA | Inhibition of menaquinone biosynthesis | [Data Not Available] | [Data Not Available] |
| MenA Inhibitor (Example 1) | MenA | Inhibition of menaquinone biosynthesis | ~9[1] | [Data Not Available] |
| MenA Inhibitor (NM-4) | MenA | Inhibition of menaquinone biosynthesis | [Data Not Available] | 4.5 µM[2] |
| Bedaquiline | ATP synthase | Inhibition of cellular energy production.[3] | Not Applicable | 0.002–0.013[4] |
| Pretomanid | Multiple targets | Inhibition of mycolic acid synthesis and generation of reactive nitrogen species.[5] | Not Applicable | 0.005–0.48[6] |
| Linezolid | 50S Ribosomal Subunit | Inhibition of protein synthesis.[7][8] | Not Applicable | 0.5–1.0[9][10] |
Note: Data for this compound is hypothetical and serves as a placeholder for future experimental results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MenA Enzyme Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against M. tuberculosis MenA.[11][12]
1. Preparation of M. tuberculosis MenA Enzyme:
- The menA gene from M. tuberculosis H37Rv is cloned into an expression vector and transformed into a suitable host strain (e.g., E. coli).
- Overexpression of the MenA protein is induced, and the cells are harvested.
- Cell lysates are prepared, and the membrane fraction containing the MenA enzyme is isolated by ultracentrifugation.
- The protein concentration of the membrane fraction is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- Each well contains a reaction mixture consisting of:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl₂
- 0.1% (w/v) CHAPS
- 10 µM [³H]-farnesyl pyrophosphate (substrate)
- 500 µM 1,4-dihydroxy-2-naphthoate (DHNA) (substrate)
- A defined concentration of the test compound (e.g., this compound) or vehicle control (DMSO).
- The reaction is initiated by the addition of the MenA-containing membrane fraction.
- The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
- The reaction is stopped by the addition of methanol.
- The lipid-soluble product, [³H]-demethylmenaquinone, is extracted with n-hexane.
- The radioactivity in the organic phase is quantified using a liquid scintillation counter.
3. Data Analysis:
- The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimycobacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using the broth microdilution method.[13][14][15]
1. Preparation of Inoculum:
- A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
- The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
- The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
2. Assay Procedure:
- The assay is performed in a 96-well microtiter plate.
- Serial two-fold dilutions of the test compound are prepared in Middlebrook 7H9 broth.
- 100 µL of each dilution is added to the wells.
- 100 µL of the prepared M. tuberculosis inoculum is added to each well.
- Control wells containing medium only (sterility control) and inoculum without the drug (growth control) are included.
- The plate is sealed and incubated at 37°C for 7-14 days.
3. Determination of MIC:
- After incubation, the wells are visually inspected for bacterial growth (turbidity).
- Alternatively, a growth indicator such as Resazurin can be added, and the color change is observed.
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
Visualizing the Scientific Context
To provide a clearer understanding of the biological pathways and experimental workflows discussed, the following diagrams have been generated.
Caption: Menaquinone biosynthesis pathway in M. tuberculosis.
Caption: Experimental workflows for in vitro assays.
References
- 1. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid for the treatment of drug resistant pulmonary tuberculosis: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid resistance in Mycobacterium tuberculosis isolates at a tertiary care centre in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
Piperidine vs. Piperazine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical, pharmacological, and pharmacokinetic properties of a drug candidate. Among the most frequently employed saturated heterocycles, piperidine and piperazine have earned the status of "privileged scaffolds" due to their remarkable versatility and presence in a multitude of approved drugs. This guide provides an objective, data-driven comparison of these two foundational moieties to inform strategic decisions in drug design and development.
Introduction to Piperidine and Piperazine Scaffolds
Piperidine, a six-membered heterocycle with a single nitrogen atom, and its 1,4-diaza analogue, piperazine, are integral components in a vast array of pharmaceuticals. Their three-dimensional, chair-like conformations and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for orienting pharmacophoric groups and engaging with biological targets. Piperidine is a common feature in drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[1][2] The piperazine moiety is a cornerstone of numerous antipsychotic, antihistaminic, and anticancer agents.[1][3] The choice between these scaffolds is a strategic one, based on the desired properties of the final drug candidate.[1]
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference between piperidine and piperazine—the presence of a second nitrogen atom in piperazine—gives rise to distinct physicochemical characteristics that are critical in drug design.[1]
| Property | Piperidine | Piperazine | Implications for Drug Design |
| pKa | ~11.22[1] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[1] |
| Calculated logP (cLogP) | ~0.84 (parent)[1] | ~-1.1 (parent)[1] | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible[1] | Freely Soluble[1] | While both parent scaffolds are highly water-soluble, the presence of two nitrogen atoms in piperazine generally imparts greater hydrophilicity to its derivatives, which can be advantageous for formulation. |
Pharmacological Activity: A Case Study in Receptor Selectivity
The choice of scaffold can dramatically influence a compound's pharmacological profile, particularly its affinity and selectivity for biological targets. A compelling example is seen in the development of ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.
A study comparing structurally analogous compounds revealed that replacing a piperazine ring with a piperidine ring had a profound impact on receptor selectivity. While the affinity for the hH3R was not significantly altered, the affinity for the σ1R increased by several orders of magnitude.[4][5] This demonstrates the critical role of the scaffold in dictating the pharmacological profile of a drug candidate.
| Compound | Scaffold | hH3R Ki (nM)[4][5] | σ1R Ki (nM)[4][5] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
This differential activity can be visualized in the context of a G-protein coupled receptor (GPCR) signaling pathway, such as the Dopamine D2 receptor pathway, which is a common target for antipsychotic drugs containing these scaffolds.
Pharmacokinetic/ADMET Profiles: A Comparative Overview
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug is a critical determinant of its clinical success. The choice between a piperidine and piperazine scaffold can significantly impact these properties.
| ADMET Parameter | Piperidine Analogs | Piperazine Analogs | Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns.[1][6] | Can be a site of metabolic liability.[1] | Piperidine may be preferred when metabolic stability is a concern. The piperazine ring can be susceptible to metabolism.[1] |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers.[1][2] | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives.[1] | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration. |
Experimental Protocols
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the potassium phosphate buffer.
-
Pre-incubate the HLM with the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (Clint).
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.
-
To measure B-to-A permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Synthetic Accessibility: A Comparative Workflow
The synthetic routes to piperidine and piperazine derivatives are well-established, often involving common transformations such as reductive amination, N-alkylation, and cyclization reactions. A comparison of the synthesis of two prominent antipsychotics, aripiprazole (containing a piperazine moiety) and risperidone (containing a piperidine moiety), illustrates the general synthetic strategies.
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility. A thorough understanding of the comparative data presented in this guide, coupled with robust experimental evaluation, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.[1]
References
- 1. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Confirming the Binding Mode of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the binding mode of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, a compound of interest within the broader class of piperidine derivatives known for their activity at the N-methyl-D-aspartate (NMDA) receptor. By leveraging experimental data from structurally similar and well-characterized NMDA receptor antagonists, this document outlines the experimental approaches necessary to elucidate the binding characteristics of the title compound.
Comparative Binding Affinity of Piperidine-2-Carboxylic Acid Derivatives at the NMDA Receptor
The following table summarizes the binding affinities of established NMDA receptor antagonists that are structurally related to this compound. These compounds serve as benchmarks for contextualizing the potency of the target compound.
| Compound | Structure | Receptor Target | Assay Type | Binding Affinity (IC50) |
| LY235723 | 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA Receptor | Radioligand Displacement Assay ([3H]CGS-19755) | 67 ± 6 nM[1] |
| CGS-19755 | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor | Radioligand Displacement Assay ([3H]CPP) | 50 nM[2] |
| This compound | Target Compound | Presumed: NMDA Receptor | To be determined | To be determined |
Experimental Protocols for Binding Mode Confirmation
To definitively determine the binding mode and affinity of this compound, a combination of the following well-established experimental protocols is recommended.
Radioligand Displacement Assay
This assay determines the affinity of the test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the NMDA receptor.
Materials:
-
Receptor Source: Rat brain synaptic membranes.
-
Radioligand: [3H]CGS-19755 (a high-affinity NMDA receptor antagonist).
-
Test Compound: this compound.
-
Reference Compounds: LY235723, CGS-19755.
-
Assay Buffer: Tris-HCl buffer.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare synaptic membranes from rat brain tissue.
-
Incubate the membranes with a fixed concentration of [3H]CGS-19755 and varying concentrations of the test compound or reference compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the NMDA receptor.
Materials:
-
Protein: Purified NMDA receptor protein (or ligand-binding domain).
-
Ligand: this compound.
-
Buffer: A buffer with a low ionization enthalpy (e.g., phosphate buffer) to minimize heat changes from buffer effects.
-
Instrumentation: Isothermal Titration Calorimeter.
Procedure:
-
Prepare solutions of the NMDA receptor and the test compound in the same buffer.
-
Load the receptor solution into the sample cell of the calorimeter and the test compound solution into the injection syringe.
-
Perform a series of injections of the test compound into the receptor solution while monitoring the heat changes.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of this compound to the NMDA receptor.
Materials:
-
Ligand: Purified NMDA receptor protein.
-
Analyte: this compound.
-
Sensor Chip: A sensor chip suitable for protein immobilization.
-
Running Buffer: A suitable buffer for the interaction analysis.
-
Instrumentation: Surface Plasmon Resonance instrument.
Procedure:
-
Immobilize the NMDA receptor protein onto the sensor chip surface.
-
Inject a series of concentrations of the test compound over the sensor surface and monitor the binding response in real-time (association phase).
-
Replace the test compound solution with running buffer and monitor the dissociation of the compound from the receptor (dissociation phase).
-
Fit the association and dissociation curves to a kinetic model to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for binding mode confirmation and a simplified representation of the NMDA receptor signaling pathway.
Caption: Experimental workflow for confirming the binding mode.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Protocols for the Proper Disposal of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. The information herein is compiled to ensure the safety of laboratory personnel and to maintain environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar piperidine derivatives and general guidelines for handling halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Hazard Assessment and Characterization
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Based on the structure, which includes a fluorinated aromatic ring and a piperidine carboxylic acid moiety, it is prudent to handle this compound with care, assuming it may also cause respiratory irritation. Piperidine itself is a flammable liquid that can cause severe skin and eye burns, and is known to be an irritant to the respiratory system[2][3].
Assumed Hazard Profile:
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This data is extrapolated from similar compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.
Disposal Procedure
The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment[4][5][6].
Step-by-Step Disposal Workflow:
-
Segregation: Keep waste containing this compound separate from other waste streams. Crucially, it must be segregated as halogenated organic waste [7][8][9][10]. Do not mix with non-halogenated solvents, acids, bases, or other reactive chemicals[8][9].
-
Containerization:
-
Use a dedicated, leak-proof, and compatible waste container. The container must have a tightly sealing lid[4][8].
-
The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must include the full chemical name: "this compound" and its approximate concentration[4][9].
-
-
Accumulation:
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Follow their specific procedures for waste manifest and collection.
Below is a logical workflow for the disposal process:
Caption: Disposal Workflow Diagram
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather synthesizes safety and disposal information from Safety Data Sheets of analogous compounds and general chemical waste guidelines. The procedural steps provided are based on established best practices for laboratory safety and hazardous waste management. Always refer to your institution-specific protocols and the chemical's SDS, when available.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Personal protective equipment for handling 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-fluorobenzyl)piperidine-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat.[1][3] Gloves should be inspected before use and changed frequently, especially after direct contact.[1][4] For larger quantities or potential spills, chemical-resistant clothing and boots may be necessary.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[2]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[5]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[2]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly. Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Storage Plan:
-
Store in a cool, dry, well-ventilated place away from sources of ignition.[5]
-
Protect from direct sunlight.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
Disposal Plan:
-
Waste Segregation and Collection: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1][4]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
